Product packaging for HX531(Cat. No.:CAS No. 188844-34-0)

HX531

Cat. No.: B1673426
CAS No.: 188844-34-0
M. Wt: 483.6 g/mol
InChI Key: SXKPGYKPQPYJER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Significance of Retinoid X Receptor Modulation

The modulation of Retinoid X Receptors (RXRs) is of significant interest in biomedical research due to the central role these receptors play in regulating a vast array of physiological and pathological processes. nih.govresearchgate.net RXRs are ligand-activated transcription factors belonging to the nuclear receptor superfamily and are encoded by three distinct genes, giving rise to isoforms RXRα, RXRβ, and RXRγ. ontosight.ai A unique feature of RXRs is their ability to form heterodimers with a wide range of other nuclear receptors, including the Retinoic Acid Receptors (RARs), the Vitamin D Receptor (VDR), Thyroid Hormone Receptors (TRs), and Peroxisome Proliferator-Activated Receptors (PPARs). tocris.comontosight.airesearchgate.net This positions RXR as a master regulator of gene expression, integrating multiple signaling pathways. researchgate.net

Modulating RXR activity, either through activation (agonism) or inhibition (antagonism), allows for the control of genes critical for:

Metabolism: RXR heterodimers, particularly with LXR and PPAR, are key regulators of lipid and glucose metabolism. ontosight.airesearchgate.net Dysregulation of these pathways is implicated in metabolic disorders like obesity and diabetes. ontosight.ai

Cell Differentiation and Proliferation: RXRs are involved in controlling the growth and differentiation of various cell types. researchgate.netontosight.ai This is particularly relevant in cancer research, where aberrant signaling can drive tumor progression. researchgate.netontosight.ai

Inflammation and Immunity: RXRs play a role in modulating immune responses. ontosight.ai Targeting RXR signaling is being explored as a strategy for managing inflammatory and autoimmune diseases. patsnap.com

Development: RXRs are essential for normal embryonic development, with RXRα knockout being lethal during fetal life due to cardiac hypoplasia. researchgate.netresearchgate.net

Given this broad range of functions, the development of specific RXR modulators like HX 531 provides researchers with critical tools to investigate these pathways and identify potential therapeutic targets for a multitude of diseases. nih.govpatsnap.com

Overview of Nuclear Receptor Signaling Pathways

Nuclear receptors are a large family of transcription factors that convert chemical signals into changes in gene expression. bosterbio.comnih.gov Unlike cell surface receptors, they are intracellular proteins that are activated by small, lipid-soluble molecules such as steroid hormones, thyroid hormones, and retinoids, which can readily cross the cell membrane. nih.govpressbooks.pub

The general mechanism of nuclear receptor signaling involves several key steps:

Ligand Binding: A specific ligand binds to the receptor's ligand-binding domain (LBD). bosterbio.comcellsignal.com

Conformational Change: Ligand binding induces a conformational change in the receptor protein. researchgate.net

Dimerization: Activated receptors typically form pairs, either with an identical receptor (homodimer) or a different nuclear receptor (heterodimer). nih.gov RXR is a common heterodimerization partner for many other nuclear receptors. nih.govontosight.ai

DNA Binding: The receptor dimer binds to specific DNA sequences known as Hormone Response Elements (HREs) located in the promoter regions of target genes. researchgate.netnih.gov

Recruitment of Co-regulators: The receptor-DNA complex then recruits other proteins called co-activators or co-repressors. researchgate.net In the absence of a ligand, receptors can be bound to co-repressors, silencing gene expression. researchgate.net Upon ligand binding, co-repressors are dismissed, and co-activators are recruited, which often have enzymatic activity (e.g., histone acetyltransferase) that modifies chromatin structure to facilitate transcription. researchgate.netnih.gov

Gene Transcription: The entire complex, along with the general transcription machinery, initiates or alters the rate of transcription of the target gene, leading to a cellular response. bosterbio.comcellsignal.com

RXR's role is particularly complex as it can act within both "permissive" and "non-permissive" heterodimers. In permissive heterodimers (e.g., with PPAR or LXR), the complex can be activated by a ligand for either RXR or its partner. researchgate.net In non-permissive heterodimers (e.g., with RAR or VDR), RXR acts as a silent partner, and the complex is only activated by its partner's ligand. tocris.comresearchgate.net Antagonists like HX 531 block this cascade by preventing the conformational changes necessary for co-activator recruitment, thereby inhibiting gene transcription. nih.gov

Historical Context of Retinoid Research

The field of retinoid research has a rich history, originating with the discovery of vitamin A as an essential dietary factor in the early 20th century. nih.gov

1930s-1970s: The chemical structures of vitamin A (retinol) and its active metabolite, retinoic acid (RA), were determined. Subsequent studies established the profound effects of these compounds on cell growth, differentiation, and vision. researchgate.net

1980s: A major breakthrough occurred with the application of cDNA cloning techniques, which led to the discovery of the nuclear receptors for steroid hormones. This paved the way for the identification of two distinct families of nuclear receptors for retinoids: the Retinoic Acid Receptors (RARs) and the Retinoid X Receptors (RXRs). researchgate.net This discovery provided a mechanistic explanation for how retinoids exert their biological effects by directly regulating gene expression. researchgate.net

1990s-Present: The identification of RARs and RXRs spurred the development of synthetic retinoids and rexinoids with improved receptor selectivity. This era saw the creation of specific agonists and antagonists to probe receptor function. pnas.orgacs.orgnih.gov HX 531 was developed during this period as a pan-RXR antagonist, designed to inhibit signaling through RXR homodimers and heterodimers. jst.go.jpnews-medical.net Research continues to unravel the complexity of retinoid signaling, focusing on receptor-specific functions in health and disease, leading to potential therapeutic applications in oncology, dermatology, and metabolic disorders. news-medical.netresearchgate.net

Research Findings on HX 531

HX 531 has been utilized in various research contexts to elucidate the function of RXR. As a potent RXR antagonist, it has demonstrated clear inhibitory effects on RXR-mediated activities.

One key study used surface plasmon resonance (SPR) to directly monitor the interaction between RXR and the co-activator SRC-1. nih.gov The results showed that in the presence of an RXR agonist (9-cis retinoic acid), RXR binds effectively to SRC-1. However, the addition of HX 531 significantly reduced the affinity of this interaction, demonstrating that HX 531's antagonistic effect works by disrupting the recruitment of essential co-activators needed for gene transcription. nih.gov

Table of Compounds

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H29N3O4 B1673426 HX531 CAS No. 188844-34-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(5,7,7,10,10-pentamethyl-2-nitro-8,9-dihydronaphtho[2,3-b][1,5]benzodiazepin-12-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O4/c1-28(2)12-13-29(3,4)22-16-25-20(15-21(22)28)26(17-6-8-18(9-7-17)27(33)34)30-23-14-19(32(35)36)10-11-24(23)31(25)5/h6-11,14-16H,12-13H2,1-5H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXKPGYKPQPYJER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C2=C1C=C3C(=C2)N(C4=C(C=C(C=C4)[N+](=O)[O-])N=C3C5=CC=C(C=C5)C(=O)O)C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801107570
Record name 4-(7,8,9,10-Tetrahydro-5,7,7,10,10-pentamethyl-2-nitro-5H-benzo[b]naphtho[2,3-e][1,4]diazepin-12-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801107570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188844-34-0
Record name 4-(7,8,9,10-Tetrahydro-5,7,7,10,10-pentamethyl-2-nitro-5H-benzo[b]naphtho[2,3-e][1,4]diazepin-12-yl)benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=188844-34-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(7,8,9,10-Tetrahydro-5,7,7,10,10-pentamethyl-2-nitro-5H-benzo[b]naphtho[2,3-e][1,4]diazepin-12-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801107570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Pharmacology and Mechanism of Action of Hx 531

Retinoid X Receptor (RXR) Antagonism

HX 531 is a potent and selective antagonist of the Retinoid X Receptor (RXR). caymanchem.com Its antagonistic activity has been quantified with an half-maximal inhibitory concentration (IC₅₀) of 18 nM. caymanchem.commedchemexpress.comtocris.comprobechem.commedchemexpress.comcvmh.frmedchemexpress.com This positions HX 531 as a significant tool in studying RXR-mediated biological functions.

Inhibition of Agonist-Induced RXR Transactivation

The primary mechanism of HX 531's antagonism involves the inhibition of RXR transactivation that is typically induced by RXR agonists, such as 9-cis-retinoic acid. caymanchem.comcvmh.frbertin-bioreagent.com Research has shown that HX 531 functions by disrupting the interaction between an activated RXR and its necessary coactivators. Specifically, in the presence of an agonist, RXR undergoes a conformational change that facilitates the recruitment of coactivator proteins, such as the steroid receptor coactivator-1 (SRC-1), which is essential for initiating gene transcription. nih.gov

A study utilizing surface plasmon resonance (SPR) biosensor technology demonstrated that HX 531 directly interferes with this process. nih.gov It was observed that HX 531 reduced the association rate of the agonist-liganded RXR with the SRC-1 peptide, thereby preventing the formation of a functional transcription initiation complex. nih.gov Further mechanistic studies suggest that HX 531 acts as a typical "activation function-2 (AF-2) fixed motif perturbation type antagonist." nih.gov This means it likely works by destabilizing the AF-2 domain, a critical region in the receptor's ligand-binding domain that is responsible for binding coactivators. nih.gov

ParameterValueTarget/AssaySource
IC₅₀ 18 nMRXR Antagonism caymanchem.commedchemexpress.comprobechem.com
Binding Affinity (Ki) SubmicromolarIsolated RXR tocris.comnews-medical.net
Antagonist Activity (EC₅₀) SubnanomolarRAR-RXR Heterodimers tocris.comnews-medical.net

Effects on RXR Homodimers and RXR Heterodimers

RXR exerts its biological functions by forming either homodimers (RXR-RXR) or heterodimers with a variety of other nuclear receptors. tocris.comnews-medical.netguidetopharmacology.org The antagonistic activity of HX 531 extends to both of these molecular complexes, inhibiting the activation of RXR homodimers as well as RXR-containing heterodimers. tocris.comnews-medical.net

The heterodimer formed between RXR and the Retinoic Acid Receptor (RAR) is a critical signaling complex. HX 531 effectively inhibits the function of this heterodimer. tocris.comnews-medical.net It has been shown to block the transactivation of RARs that is induced by RAR-specific agonists. tocris.com In one experiment, a 1 µM concentration of HX 531 was sufficient to completely abolish the gene transcription induced by retinoic acid in MCF7 cells. tocris.com

Interestingly, HX 531 exhibits a more potent antagonistic effect on the RAR-RXR heterodimer than its binding affinity to the isolated RXR protein would suggest. tocris.comnews-medical.net It displays subnanomolar EC₅₀ values for antagonist activity at the heterodimer level, compared to submicromolar Kᵢ values for binding to isolated RXR, which has led to the suggestion that it may be a heterodimer-selective ligand. tocris.comnews-medical.net Some reports also indicate that HX 531 may possess antagonistic activity towards RAR itself, in addition to RXR. mdpi.com

The heterodimer of RXR with the Peroxisome Proliferator-Activated Receptor (PPAR), particularly PPARγ, is a key regulator of metabolism. jci.org HX 531 is known to function via the RXR-PPARγ heterodimer, where it acts as an antagonist. nih.govmdpi.com By directly antagonizing the PPARγ/RXR complex, HX 531 can reduce the expression of molecules involved in fatty acid influx and fat formation, while increasing the expression of molecules involved in energy expenditure. medchemexpress.com This inhibitory action is believed to be the mechanism by which it can ameliorate diet-induced obesity and insulin (B600854) resistance in experimental models. mdpi.comjci.org

In support of this, HX 531 has been shown to inhibit the expression of keratin (B1170402) 13 that is induced by the PPARγ agonist troglitazone (B1681588), confirming its ability to modulate the activity of this heterodimer. nih.gov However, some research indicates that HX 531 does not have a significant effect on the transcriptional activation induced by PPARα/RXR agonists, suggesting a degree of selectivity in its action on different PPAR-RXR heterodimers. medchemexpress.com

HX 531's antagonistic activity also extends to other significant RXR heterodimers.

LXR-RXR: The Liver X Receptor (LXR) forms a permissive heterodimer with RXR. Studies have shown that co-treatment with HX 531 significantly diminishes the induction of LXR target genes by an LXR agonist, demonstrating that HX 531 effectively inhibits the function of the LXR/RXR heterodimer. nih.gov

VDR-RXR: The Vitamin D Receptor (VDR) forms a non-permissive heterodimer with RXR. It has been demonstrated that HX 531 suppresses the transcriptional activity of VDR in the promoter regions of the amyloid precursor protein (app) and beta-secretase 1 (bace1) genes in vitro. researchgate.net Other research has also suggested that HX 531 may inhibit VDR/RXR heterodimers in keratinocytes. nih.gov

TR-RXR: The Thyroid Hormone Receptor (TR) is another heterodimeric partner for RXR. While direct studies are limited, it has been speculated based on its broad activity that HX 531 may also inhibit the function of TR/RXR heterodimers. nih.gov

HeterodimerEffect of HX 531Research FindingSource(s)
RAR-RXR InhibitionInhibits RAR agonist-induced transactivation; shows heterodimer-selective antagonism. tocris.comnews-medical.netmdpi.com
PPARγ-RXR InhibitionAntagonizes the heterodimer, affecting expression of metabolic genes. Also described as a partial PPARγ inhibitor. nih.govmedchemexpress.comprobechem.commdpi.comjci.org
PPARα-RXR No Significant EffectDid not significantly inhibit transcriptional activation induced by PPARα/RXR agonists in one study. medchemexpress.com
LXR-RXR InhibitionReduces LXR agonist-induced expression of target genes. nih.gov
VDR-RXR InhibitionSuppresses transcriptional activity of VDR at specific gene promoters. nih.govresearchgate.net
TR-RXR Inhibition (speculated)Believed to inhibit the heterodimer based on pan-antagonistic activity. nih.gov
PPAR-RXR Heterodimer Modulation

Interaction with Transcriptional Coactivators

The transcriptional activity of nuclear receptors, including RXRs, is critically dependent on the recruitment of transcriptional coactivators. These coactivators possess enzymatic activity, such as histone acetyltransferase activity, which remodels chromatin and facilitates the assembly of the general transcription machinery. A key aspect of the antagonistic action of HX 531 is its ability to disrupt the interaction between RXR and its coactivators.

Inhibition of Steroid Receptor Coactivator-1 (SRC-1) Binding

Steroid Receptor Coactivator-1 (SRC-1) is a well-characterized transcriptional coactivator that plays a pivotal role in mediating the transcriptional activity of various nuclear receptors, including RXR. ijbs.com The binding of an agonist to the ligand-binding domain of RXR induces a conformational change that promotes the recruitment of SRC-1 through specific protein-protein interactions. ijbs.com

HX 531 has been shown to directly inhibit the agonist-induced binding of SRC-1 to RXR. jci.org Studies utilizing surface plasmon resonance (SPR) biosensor technology have elucidated the kinetic basis of this inhibition. In these assays, a peptide fragment of SRC-1 containing the nuclear receptor interaction motif (LXXLL) is immobilized on a sensor chip. The binding of human recombinant RXR, in the presence of an agonist like 9-cis retinoic acid, to the SRC-1 peptide can be monitored in real-time. The introduction of HX 531 into this system has been demonstrated to reduce the association rate constant (ka) of the liganded-RXR with SRC-1, indicating that HX 531 diminishes the affinity of RXR for its coactivator. nih.gov This disruption of the RXR/SRC-1 complex is a fundamental step in the antagonistic mechanism of HX 531, preventing the downstream transcriptional activation of RXR target genes.

ParameterValueExperimental ContextReference
IC₅₀ 18 nMAntagonism of retinoidal activity in HL-60 cells medchemexpress.commedchemexpress.com
Effect on SRC-1 Binding Reduced the association rate (ka) of liganded-RXR with SRC-1Surface Plasmon Resonance (SPR) with 1 µM HX 531 nih.gov
Dissociation Constant (KD) 5.92 x 10⁻⁸ M9-cis RA-preincubated RXR to SRC-1 nih.gov

Downstream Signaling Pathway Modulation

By antagonizing RXR and inhibiting coactivator binding, HX 531 instigates changes in several downstream signaling pathways that are critical for cellular processes such as cell cycle control and metabolism.

Upregulation of the p53-p21Cip1 Pathway

The tumor suppressor protein p53 is a crucial regulator of the cell cycle, and its activation can lead to cell cycle arrest or apoptosis in response to cellular stress. One of the key downstream effectors of p53 is the cyclin-dependent kinase inhibitor p21Cip1. The p53-p21Cip1 pathway plays a significant role in preventing uncontrolled cell proliferation.

Research has demonstrated that HX 531 upregulates the p53-p21Cip1 pathway in various cell types, including human visceral preadipocytes. medchemexpress.comnih.gov This upregulation leads to G0/G1 cell cycle arrest, thereby inhibiting cellular hypertrophy. nih.gov The direct role of p53 in this process has been confirmed through knockdown experiments. The use of a short hairpin RNA (shRNA) lentivirus to silence p53 expression was shown to reverse the HX 531-induced upregulation of p21Cip1, confirming that p21Cip1 is a major downstream effector in the anti-proliferative action of HX 531. medchemexpress.comnih.gov

Cell TypeTreatmentEffectReference
Human Visceral PreadipocytesHX 531 (2.5 µM)Upregulation of p53 and p21Cip1 medchemexpress.comnih.gov
Human Visceral PreadipocytesHX 531 + p53 shRNAReversal of p21Cip1 upregulation medchemexpress.comnih.gov
Normal Human Mesangial CellsHX 531 (2.5 µM)Reversal of high glucose-induced G0/G1 cell cycle arrest medchemexpress.com

Effects on Peroxisome Proliferator-Activated Receptor (PPAR) Pathways

Peroxisome Proliferator-Activated Receptors (PPARs) are a subfamily of nuclear receptors that form heterodimers with RXR to regulate gene expression involved in lipid metabolism, inflammation, and energy homeostasis. Given that RXR is an obligate heterodimeric partner for PPARs, its antagonism by HX 531 has significant implications for PPAR signaling.

PPARγ is a master regulator of adipogenesis and is a key target in the treatment of type 2 diabetes. HX 531 has been identified as a partial inhibitor of PPARγ. probechem.com By antagonizing the RXR partner in the PPARγ/RXR heterodimer, HX 531 directly curtails the transcriptional activity of PPARγ. medchemexpress.comnih.gov This inhibition of PPARγ/RXR signaling has been shown to reduce the expression of molecules involved in fatty acid influx and fat formation in skeletal muscle. medchemexpress.com While some studies indicate no significant effect on the expression of molecules induced by PPARγ agonists at certain concentrations medchemexpress.com, others clearly demonstrate a functional antagonism of the PPARγ/RXR pathway. nih.gov

PathwayEffect of HX 531MechanismReference
PPARγ/RXR Partial Inhibition / AntagonismDirect antagonism of the RXR partner in the heterodimer medchemexpress.comprobechem.comnih.gov
PPARα/RXR Indirect ActivationNo direct effect on agonist-induced transactivation; increases expression of molecules in fatty acid combustion via leptin and PPARα pathways jci.orgmedchemexpress.comnih.govresearchgate.net
Partial PPARγ Inhibition

Modulation of Leptin Signaling Pathways

HX 531, a potent and orally active antagonist of the Retinoid X Receptor (RXR), has been shown to influence leptin signaling pathways. medchemexpress.com Studies in both normal wild-type (C57) and diabetic (KKAy) mice have demonstrated that treatment with HX 531 leads to higher serum leptin levels when normalized by body weight, compared to untreated mice. nih.govresearchgate.net This effect is not limited to in vivo models; in vitro experiments using 3T3-L1 adipocytes also showed significantly higher expression and secretion of leptin into the medium in cells treated with HX 531. nih.govresearchgate.net This suggests that the increase in serum leptin may result from HX 531-induced derepression of leptin gene transcription by the Peroxisome Proliferator-Activated Receptor gamma (PPARγ)/RXR heterodimer. nih.govresearchgate.net

The anti-obesity and anti-diabetic effects of HX 531 are believed to be mediated, at least in part, through these leptin-dependent pathways. nih.gov The activation of PPARα pathways by HX 531 was partially diminished in leptin-receptor-deficient db/db mice, indicating that the effects of this RXR antagonist are partly dependent on functional leptin signaling. nih.gov Consequently, the increased leptin levels resulting from HX 531 treatment can lead to a reduction in the expression of lipogenic enzymes like Sterol Regulatory Element-Binding Protein 1 (SREBP1). nih.govresearchgate.net

Leptin itself signals through the JAK-STAT and PI3K pathways upon binding to its receptor, OB-R. scielo.brfrontiersin.org The long form of the receptor, Ob-Rb, is crucial for activating these intracellular signaling cascades. scielo.br While HX 531's primary action is as an RXR antagonist, its downstream effects on leptin levels allow it to indirectly modulate these critical metabolic signaling pathways.

Table 1: Effect of HX 531 on Leptin and Related Gene Expression

Model System Treatment Key Findings Reference
C57 and KKAy mice HX 531 Increased serum leptin levels (normalized by body weight). nih.govresearchgate.net
3T3-L1 adipocytes HX 531 Significantly higher expression and secretion of leptin. nih.govresearchgate.net
db/db mice HX 531 Partially abrogated activation of PPARα pathways. nih.gov
KKAy mice HX 531 Markedly reduced expression of lipogenic enzymes like SREBP1. nih.govresearchgate.net

Impact on AP-1 Activity

The compound HX 531 has been observed to modulate the activity of Activator Protein-1 (AP-1), a transcription factor involved in a variety of cellular processes including differentiation, proliferation, and apoptosis. Research has shown that HX 531 can increase the activity of AP-1. medchemexpress.commedchemexpress.com This modulation has been linked to the elimination of the anti-apoptotic effect of all-trans retinoic acid (t-RA). medchemexpress.com

In studies involving retinal pigment epithelium (RPE) cells, exposure to A2E, a component of lipofuscin implicated in age-related macular degeneration, induced the transactivation of AP-1. biophytis.com Treatment with HX 531 was found to completely inhibit this A2E-induced transactivation of AP-1. biophytis.com This suggests that the effects of HX 531 on inflammation and angiogenesis in this context may be mediated through its regulation of AP-1 activity. biophytis.com

Furthermore, in the context of colorectal cancer organoids, it has been suggested that diminished RXR activity, which can be mimicked by treatment with HX 531, unlocks an epigenetic state governed by the cooperative action of YAP and AP-1, leading to an oncofetal reprogramming state. biorxiv.org This highlights a role for the RXR/AP-1 axis in maintaining cellular differentiation and suppressing tumorigenic phenotypes. biorxiv.org

Table 2: Influence of HX 531 on AP-1 Activity in Different Cellular Contexts

Cellular Context Inducing Agent Effect of HX 531 on AP-1 Reference
General - Increased AP-1 activity. medchemexpress.commedchemexpress.com medchemexpress.commedchemexpress.com
RPE cells A2E Fully downregulated A2E-induced AP-1 transactivation. biophytis.com
Colorectal Cancer Organoids - Mimics diminished RXR activity, potentially leading to increased YAP/AP-1 governed oncofetal reprogramming. biorxiv.org

Influence on PGC-1α-RXRα Axis

HX 531, as an RXRα antagonist, directly influences the Peroxisome proliferator-activated receptor-gamma coactivator-1α (PGC-1α)-RXRα axis. PGC-1α is a transcriptional coactivator that plays a central role in the regulation of mitochondrial biogenesis and energy metabolism. researchgate.net It often functions by forming a complex with nuclear receptors, including RXRα.

In studies on endometriosis, PGC-1α overexpression was found to promote the proliferation of ovarian endometriotic stromal cells (OESCs). researchgate.net The selective RXRα antagonist, HX 531, was shown to suppress this PGC-1α-induced cell proliferation in a dose-dependent manner. researchgate.net Furthermore, HX 531 also suppressed the PGC-1α-induced expression of aromatase, interleukin-6 (IL-6), IL-8, and survivin mRNA, as well as the transcriptional reporter activity of PGC-1α. researchgate.net These findings suggest that the PGC-1α-RXRα axis is critical in promoting endometriosis and that its effects can be inhibited by HX 531. researchgate.net

The interaction between PGC-1α and the RXR heterodimer is crucial for the transcription of genes involved in lipid metabolism. frontiersin.org The RXR/PPAR signaling pathway, for instance, which regulates hepatic lipogenesis and fatty acid β-oxidation, involves PGC-1α. frontiersin.org By antagonizing RXR, HX 531 can modulate the transcriptional activity of the PGC-1α-RXRα complex, thereby influencing downstream metabolic processes.

Table 3: Effects of HX 531 on the PGC-1α-RXRα Axis

Biological Context Effect of PGC-1α Effect of HX 531 Reference
Ovarian Endometriotic Stromal Cells (OESCs) Promoted cell proliferation, aromatase, IL-6, IL-8, and survivin expression. Suppressed PGC-1α-induced cell proliferation and gene expression in a dose-dependent manner. researchgate.net
General Metabolism Coactivates RXR heterodimers to regulate lipid metabolism gene transcription. Modulates the transcriptional activity of the PGC-1α-RXRα complex. frontiersin.org

Biological Activities and Therapeutic Implications of Hx 531 in Preclinical Models

Metabolic Disorder Research

HX 531 has demonstrated effects on metabolic parameters in preclinical models, particularly in the context of high-fat diet-induced obesity and diabetes. medchemexpress.com

Anti-Obesity Effects

Research indicates that HX 531 can exert anti-obesity effects in preclinical models. medchemexpress.comthe-innovation.org

HX 531 has been shown to influence adipocyte differentiation. It promotes the differentiation of white and brown pre-adipocytes into white adipocytes. rndsystems.com Additionally, HX 531 can inhibit the differentiation of human visceral preadipocytes. medchemexpress.com Studies have also shown that HX 531 can induce G0/G1 cell cycle arrest and suppress the proliferation activity of fat cells. medchemexpress.com

In the context of specific cellular pathways, the stimulatory effect of CHRDL1 on adipocyte differentiation was found to be relieved in cells treated with HX 531. oup.com

HX 531 impacts lipid metabolism by influencing the expression of genes involved in fatty acid uptake, synthesis, and combustion. It has been observed to reduce molecules involved in fatty acid influx and fat formation in skeletal muscle. medchemexpress.com Conversely, HX 531 can increase molecules involved in energy expenditure. medchemexpress.com

Studies in mice treated with HX 531 have shown reduced expression of lipogenic enzymes such as SREBP1 and SCD1. medchemexpress.comnih.gov Concurrently, there was increased expression of molecules involved in fatty acid burning like ACO and molecules that dissipate energy like UCP2. medchemexpress.comnih.gov This was associated with lowered long-chain FA-CoA and triglyceride levels in muscle. medchemexpress.com

In neuronal models, the RXR antagonist HX 531 had effects on lipid droplet size and SCD expression, opposite to those observed with RXR activation, supporting pathway specificity in modulating fatty acid metabolism. researchgate.net

HX 531 has been shown to block the enlargement of fat cells (adipocyte hypertrophy) in preclinical models. medchemexpress.comnih.gov This effect contributes to the reduction in white adipose tissue mass observed in mice on a high-fat diet treated with HX 531. nih.gov The prevention of adipocyte hypertrophy by HX 531 may be linked to observed alterations in gene expression, including reduced lipogenic enzymes and increased β3-adrenergic receptors. nih.gov

Preclinical Data on Anti-Obesity Effects of HX 531:

EffectPreclinical Model (Example)Key FindingsSource
Prevention of Weight GainMice on high-fat dietSuppressed weight gain. medchemexpress.com medchemexpress.com
Inhibition of Fat Cell EnlargementMice, RatsBlocks enlargement of fat cells; inhibits adipocyte hypertrophy. medchemexpress.comnih.gov medchemexpress.comnih.gov
Reduction in White Adipose Tissue MassMice on high-fat dietReduced WAT mass. nih.gov nih.gov
Impact on Adipocyte DifferentiationHuman visceral preadipocytes, White/brown pre-adipocytesInhibits differentiation of human visceral preadipocytes; promotes differentiation into white adipocytes. medchemexpress.comrndsystems.com medchemexpress.comrndsystems.com
Influence on Lipid Metabolism (Gene Expression)Skeletal muscle, Liver, BATReduced SREBP1, SCD1; Increased ACO, UCP2, β3-AR. medchemexpress.comnih.govresearchgate.net medchemexpress.comnih.govresearchgate.net
Lowering of Lipid LevelsMuscleLowered long-chain FA-CoA and triglyceride levels. medchemexpress.com medchemexpress.com
Influence on Lipid Metabolism

Anti-Diabetic Effects

HX 531 has also demonstrated anti-diabetic effects in preclinical models, particularly in the context of insulin (B600854) resistance and hyperglycemia induced by a high-fat diet. medchemexpress.comthe-innovation.org

HX 531 alleviates insulin resistance in preclinical models. medchemexpress.com In mice on a high-fat diet, HX 531 stopped high blood sugar and high insulin levels induced by the diet. medchemexpress.com It has been shown to improve insulin actions in the liver, associated with increased expression of glucokinase and decreased expression of enzymes involved in gluconeogenesis (PEPCK and G6Pase). nih.gov

Preclinical Data on Anti-Diabetic Effects of HX 531:

EffectPreclinical Model (Example)Key FindingsSource
Alleviation of Insulin ResistanceMice on high-fat dietAlleviates insulin resistance; stopped high blood sugar and insulin levels. medchemexpress.com medchemexpress.com
Improved Hepatic Insulin ActionLiver (Mice)Increased glucokinase; decreased PEPCK and G6Pase expression. nih.gov nih.gov

HX 531 is a chemical compound identified as a potent antagonist of the retinoid X receptor (RXR) with an IC50 value of 18 nM medchemexpress.comtocris.comglpbio.com. Its chemical name is 4-(7,8,9,10-tetrahydro-5,7,7,10,10-pentamethyl-2-nitro-5H-benzo[b]naphtho[2,3-e] medchemexpress.comnih.govdiazepin-12-yl)-benzoic acid tocris.comglpbio.com. HX 531 has been investigated for its biological activities in preclinical models, particularly in the context of metabolic disorders and cancer research medchemexpress.comnih.govnih.gov.

Cancer Research HX 531 has also been explored for its potential in cancer research, particularly in the context of melanomamedchemexpress.comkuleuven.be.

Anti-Melanoma Activity

Inhibition of GFRA2-Positive Cell Emergence

Preclinical studies have indicated that HX 531 can inhibit the emergence of GFRA2-positive cells, particularly in the context of drug resistance in melanoma. the-innovation.orgthe-innovation.orgkuleuven.beresearchgate.net GFRA2 (GDNF Family Receptor Alpha 2) is a marker associated with neural crest stem cells (NCSCs), and the presence of these cells is considered a potential cause of non-mutational drug tolerance in melanoma. the-innovation.orgthe-innovation.orgkuleuven.be Research using HX 531 in combination with melanoma therapeutics like dabrafenib (B601069) and trametinib (B1684009) demonstrated that HX 531 significantly inhibited the drug-dependent emergence of GFRA2-positive cells, suggesting a potential role in delaying the progression of drug resistance. the-innovation.orgthe-innovation.orgkuleuven.be

Small Cell Lung Cancer (SCLC) Growth Inhibition

Small cell lung cancer (SCLC) is a highly aggressive form of lung cancer characterized by rapid growth, early metastasis, and the frequent development of chemoresistance. pnas.orgnih.govpnas.orgwikipedia.org Preclinical investigations have explored the effects of HX 531 on SCLC growth, highlighting its potential as a therapeutic agent in this challenging disease. pnas.orgnih.govpnas.orgnih.gov

RXRγ-Dependent Antitumor Effects

Studies suggest that HX 531 exerts its antitumor effects in SCLC primarily by inhibiting the activity of Retinoid X receptor gamma (RXRγ). pnas.org RXRγ is notably overexpressed in chemo-resistant SCLC tumors and functions as a key driver of chemoresistance. pnas.orgnih.govpnas.org HX 531 has been shown to significantly inhibit the growth of SCLC cells, including those with wild-type RXR expression and those with knockout of other RXR subtypes (RXRα/β), with this inhibition being reversed by RXRγ knockdown. pnas.org This indicates that the activity of HX 531 in SCLC is largely dependent on its antagonism of RXRγ. pnas.org

Induction of Apoptosis in SCLC Cells

HX 531 has been observed to induce pronounced apoptosis in SCLC cells. pnas.org This effect, mediated through the inhibition of RXRγ, is evidenced by the activation of caspase-3 and caspase-7 and the cleavage of PARP1 (poly (ADP-ribose) polymerase 1). pnas.org Induction of apoptosis is a critical mechanism for controlling cancer cell survival and is a desirable effect of therapeutic agents. nih.govspandidos-publications.comspringermedizin.de

Modulation of Chromatin Accessibility and Histone Modifications (H3K4me2, H3K9me2)

RXRγ plays a role in orchestrating gene programs related to cancer progression by influencing chromatin accessibility. pnas.org Inhibition of RXRγ by HX 531 has been shown to significantly reduce chromatin accessibility. pnas.org Furthermore, HX 531 treatment has been associated with changes in histone modifications, specifically a reduction in the occupancy of H3K4me2 (histone 3 lysine (B10760008) 4 dimethylation) at the promoters of target genes and an increase in H3K9me2 (histone 3 lysine 9 dimethylation) occupancy. pnas.org While the reduction in H3K4me2 may be an indirect effect, the increase in H3K9me2 is linked to the inhibition of LSD1, an enzyme that interacts with RXRγ. pnas.orgnih.govpnas.org These modifications are crucial in regulating gene expression; H3K4me2 is generally associated with transcriptional activation, while H3K9me2 is linked to transcriptional repression.

Impact on Cancer Stemness and Prometastatic Gene Programs

RXRγ is identified as an essential driver of tumor stemness and chemoresistance in SCLC. pnas.orgnih.govpnas.org HX 531, as an RXRγ antagonist, inhibits the expression of genes associated with cancer stemness and prometastatic programs. pnas.orgnih.gov Gene ontology analysis of genes downregulated by HX 531 treatment in SCLC cells reveals enrichment in factors involved in stem cell development, cell migration, and cell adhesion. pnas.org This suggests that HX 531 can counteract the mechanisms by which SCLC cells maintain stem-like properties and promote metastasis. pnas.orgnih.govpnas.orgconicet.gov.ar

Influence on Cell-Cell Junctions, Migration, and Adhesion in SCLC

HX 531 treatment has been shown to influence cellular processes related to cell-cell junctions, migration, and adhesion in SCLC. pnas.org Gene ontology analysis indicates that genes commonly downregulated by HX 531 are enriched for factors involved in cell-cell junction, cell migration, and cell adhesion. pnas.org In vitro studies have demonstrated that HX 531 significantly inhibits the migration and invasion of SCLC cells. pnas.org These findings align with the observed reduction in metastasis in preclinical models treated with HX 531, highlighting its impact on the processes that facilitate the spread of cancer cells. pnas.orgoncotarget.commdpi.com

Impact on Cancer Stemness and Prometastatic Gene Programs

Breast Cancer (ESR1 Mutant) Research

Estrogen receptor alpha (ER/ESR1) mutations are frequently observed in endocrine-resistant ER-positive (ER+) breast cancer, occurring in 30-40% of cases nih.govnih.govmdpi.com. Research has focused on understanding the role of RXR signaling in these mutant cells and the potential therapeutic implications of RXR antagonism by compounds like HX 531.

Blocking Growth of ESR1-Mutant Cells

Studies have shown that RXR antagonist HX 531 can block the growth of ESR1-mutant cells nih.govnih.govresearchgate.net. This inhibitory effect has been observed in cell lines and patient-derived xenograft (PDX)-derived organoids harboring ESR1 mutations, such as the D538G mutation nih.govnih.govresearchgate.netresearchgate.net. These findings suggest that targeting RXR pathways could be a potential therapeutic strategy for breast tumors with ESR1 mutations nih.govnih.govresearchgate.net.

Attenuation of RXR Agonist-Mediated Growth

ESR1-mutant cells have demonstrated increased sensitivity to growth stimulation by RXR agonists, such as LG268 nih.govnih.govresearchgate.netnus.edu.sg. This heightened response is dependent on the presence of RXR isoforms, specifically RXR-α and RXR-β, with a stronger dependency on RXR-β nih.govnih.govresearchgate.netnus.edu.sg. HX 531 has been shown to attenuate or inhibit this RXR agonist-mediated growth in ESR1-mutant cells and organoids nih.govnih.govresearchgate.netresearchgate.net.

Data from colony formation assays illustrate the effect of HX 531 on the growth of ESR1-mutant cells treated with an RXR agonist.

Treatment GroupRelative Colony Formation (OD560)
Vehicle (Veh)Baseline
100 nM LG268Increased
2 µM HX531Reduced
100 nM LG268 + 2 µM this compoundAttenuated (compared to LG268 alone)

*Based on findings from colony formation assays nih.govresearchgate.net.

Role in FOXA1 Reprogramming and Enhanced RXR Response

Forkhead Box A1 (FOXA1) is a crucial pioneer factor involved in mediating ER-chromatin interactions and endocrine response in ER+ breast cancer nih.govnih.govresearchgate.netresearchgate.net. In ESR1-mutant cells, a redistribution of FOXA1 binding sites has been observed nih.govnih.govresearchgate.net. This redistribution is significantly associated with transcriptomic alterations driven by ESR1 mutations nih.govnih.govresearchgate.net. In these mutant cells, FOXA1 binding sites show a unique enrichment of RXR motifs and less frequent overlap with ER binding sites nih.govnih.govresearchgate.netresearchgate.net. This altered genomic landscape, referred to as FOXA1 reprogramming, is linked to a stronger RXR response in ESR1-mutant cells nih.govnih.govresearchgate.netresearchgate.netnus.edu.sg. The enhanced sensitivity to RXR agonists and the inhibitory effect of RXR antagonists like HX 531 in ESR1-mutant breast cancer are thus associated with this FOXA1 reprogramming and the resultant FOXA1-RXR nexus nih.govnih.govresearchgate.netresearchgate.net.

Cellular Differentiation and Tissue Homeostasis Studies

Beyond its role in breast cancer, HX 531 has also been investigated for its effects on cellular differentiation and processes related to tissue homeostasis, particularly in adipogenesis and keratinocyte differentiation.

Adipogenesis Modulation

HX 531 has been shown to modulate adipogenesis. It promotes the differentiation of white and brown pre-adipocytes into white adipocytes tocris.com. Furthermore, it inhibits the bexarotene-induced brown adipogenic reprogramming of myoblasts tocris.com. Bexarotene is a selective RXR agonist szabo-scandic.comfishersci.cawikipedia.org. These findings indicate that HX 531, as an RXR antagonist, influences the differentiation pathways of adipocytes.

Studies investigating the effect of HX 531 on adipogenesis have utilized it at concentrations such as 10 µM during differentiation protocols nih.gov.

Keratinocyte Differentiation and Barrier Function

Retinoic acid (RA) and retinoid receptors, including RAR and RXR, play significant roles in epithelial homeostasis, influencing the morphology, proliferation, differentiation, and permeability of epithelial cells like keratinocytes nih.gov. Studies using three-dimensional (3D) cultures of mouse keratinocytes (K38) have explored the impact of inhibiting RAR/RXR-mediated signaling with HX 531 nih.gov.

Treatment with 0.5 µM HX 531 in K38 3D cultures improved the morphology of the reconstituted non-keratinized stratified epithelium nih.gov. This included a reduction in epithelial thickness and a narrowing of intercellular spaces nih.gov. HX 531 treatment also led to the restoration of layer-specific distribution of desmosomal proteins like desmoglein (DSG)-1, DSG3, and plakoglobin (PG) nih.gov.

Furthermore, HX 531 influenced the expression levels of desmosomal and tight junction proteins. Levels of DSG1, DSG2, DSG3, PG, claudin (CLDN)-1, and CLDN4 increased, while the adherens junction protein E-cadherin remained unchanged nih.gov. HX 531 also promoted the recruitment of CLDN1 to occludin-positive cell-cell contacts in superficial cells and increased transepithelial electrical resistance, indicating an improvement in paracellular permeability and barrier function nih.gov.

These results suggest that inhibiting RXR-mediated signaling with HX 531 can improve intercellular junctions and enhance the permeability barrier in keratinocytes nih.gov. While the exact mechanisms are still being explored, it is speculated that HX 531 might influence heterodimers involving RXR, such as LXR/RXR, PPAR/RXR, VDR/RXR, and TR/RXR, which could affect keratinocyte differentiation and the permeability barrier nih.gov. HX 531 has been shown to inhibit troglitazone (B1681588) (a PPARγ agonist)-induced K13 expression in keratinocytes nih.gov.

Regulation of Desmosomal and Tight Junction Protein Expression

Studies in K38 3D cultures have demonstrated that HX 531 treatment increases the protein expression levels of several desmosomal and tight junction (TJ) proteins. Western blotting analysis revealed that treatment with 0.5 μM HX 531 significantly increased the expression of desmosomal proteins DSG1, DSG2, DSG3, and PG, as well as TJ proteins claudin (CLDN)-1, CLDN4, CLDN6, and CLDN7, compared to control cultures. nih.gov Specifically, protein levels of DSG1, DSG2, DSG3, and PG were increased by 4.5, 1.8, 4.1, and 2.0 times, respectively. nih.gov CLDN1, CLDN4, CLDN6, and CLDN7 protein levels increased by 1.5, 1.6, 1.2, and 1.2 times, respectively. nih.gov The expression of zonula occludens-1 (ZO-1) and E-cadherin, an adherens junction protein, did not show significant changes with HX 531 treatment. nih.gov Furthermore, CLDN1 was observed to be recruited to occludin-positive cell-cell contacts in the superficial cells of the epithelium. nih.govnih.govresearchgate.netresearchgate.netthermofisher.com

Table 1: Effect of 0.5 μM HX 531 on Desmosomal and Tight Junction Protein Expression in K38 3D Cultures

ProteinFold Increase vs. Control
DSG14.5
DSG21.8
DSG34.1
PG2.0
CLDN11.5
CLDN41.6
CLDN61.2
CLDN71.2
ZO-1No change
E-cadherinNo change

Data derived from quantitative analysis of Western blotting. nih.gov

Influence on Paracellular Permeability and Trans-Epithelial Electrical Resistance

Consistent with the observed increases in tight junction protein expression and improved epithelial morphology, HX 531 treatment has been shown to influence paracellular permeability and transepithelial electrical resistance (TEER). In K38 3D cultures, treatment with 0.5 μM HX 531 resulted in a 62.4% increase in TEER compared to the control. nih.gov This increase in TEER suggests a decrease in paracellular permeability, indicating a strengthening of the epithelial barrier function. nih.govnih.govoup.comresearchgate.net

Neutrophilic Differentiation Inhibition in HL-60 Cells

HX 531 has been identified as an inhibitor of 9-cis retinoic acid-induced neutrophilic differentiation in HL-60 cells. nih.govresearchgate.netscilit.com HL-60 cells are a human promyelocytic leukemia cell line commonly used to study myeloid differentiation, particularly into neutrophils, upon stimulation with retinoids like all-trans retinoic acid (t-RA) or 9-cis retinoic acid. dovepress.comacs.org The inhibitory effect of HX 531 on this differentiation process suggests its involvement in retinoid-mediated signaling pathways that regulate myeloid cell fate. nih.govscilit.com

Modulation of Apolipoprotein Gene Expression in Zebrafish Microglia

In studies using zebrafish microglia, HX 531 has been shown to modulate the expression of certain apolipoprotein genes. As an RXR antagonist, HX 531 specifically inhibits RXR heterodimeric receptors. nih.govresearchgate.netresearchgate.netnih.gov Research has demonstrated that HX 531 treatment decreased the transcript levels of abca1a and apoc1 in zebrafish whole heads, while apoeb levels remained unchanged. nih.govresearchgate.netnih.govdntb.gov.ua This suggests a potential endogenous role for RXR receptors in the induction of apoc1 expression by microglia during central nervous system (CNS) development in zebrafish. nih.govresearchgate.netnih.gov

Table 2: Effect of HX 531 on Apolipoprotein Gene Expression in Zebrafish CNS

GeneEffect of HX 531 Treatment
abca1aDecreased transcript levels
apoc1Decreased transcript levels
apoebNo change in transcript levels

Data based on RT-qPCR analysis in zebrafish whole heads. nih.govresearchgate.netnih.gov

Inflammation and Apoptosis Research

HX 531 has also been utilized in research investigating inflammation and apoptosis, particularly in the context of retinoid signaling.

Abrogation of t-RA Anti-Apoptotic Effects

Studies have indicated that HX 531 can abrogate the anti-apoptotic effects of all-trans retinoic acid (t-RA). medchemexpress.comresearchgate.net In experiments where cells were pretreated with t-RA and then exposed to an apoptotic stimulus (e.g., H₂O₂), t-RA suppressed apoptotic changes. researchgate.net However, pretreatment with HX 531 eliminated this protective effect of t-RA, resulting in significant apoptosis even in the presence of t-RA. researchgate.net This abrogation by HX 531, an RXR antagonist, along with similar findings using a RAR antagonist (AGN193109), suggests that both RAR and RXR receptors are involved in mediating the anti-apoptotic effects of t-RA. researchgate.netnih.gov This has been observed in various cell types, including cardiomyocytes exposed to hyperglycemia. nih.gov

Table 3: Effect of HX 531 on t-RA's Anti-Apoptotic Effect

Treatment GroupApoptosis Level (Illustrative)
Control (Apoptotic Stimulus)High
t-RA + Apoptotic StimulusLow
HX 531 + t-RA + Apoptotic StimulusHigh

Illustrative data based on observed abrogation of t-RA's anti-apoptotic effect by HX 531. researchgate.netnih.gov

Role in Endometriosis-Associated Inflammation and Cell Proliferation

Endometriosis is a condition characterized by the growth of endometrial-like tissue outside the uterus, often associated with inflammation and increased cell proliferation. koreamed.orgbioscientifica.com Research indicates that the peroxisome proliferator-activated receptor-γ coactivator 1α (PGC-1α) plays significant roles in the inflammation and cell proliferation observed in endometriotic tissues. researchgate.netnih.gov PGC-1α expression levels are notably higher in ovarian endometrioma (OE) compared to normal endometrium (NE). nih.govendoadeno.org.tr Furthermore, PGC-1α stimulates aromatase activity, contributing to local estrogen biosynthesis in OE. nih.govendoadeno.org.trmednexus.org Studies have investigated the effects of HX 531 on these processes in ovarian endometrioma stromal cells (OESCs). researchgate.netnih.govendoadeno.org.tr

Suppression of PGC-1α-Induced Proliferation in Ovarian Endometrioma Stromal Cells

HX 531 has been shown to suppress the proliferation of OESCs induced by PGC-1α. researchgate.netnih.govendoadeno.org.tr This suppressive effect was observed in OESCs but not in normal endometrial stromal cells (NESCs), suggesting a specific interaction with pathways relevant to endometriosis pathogenesis. researchgate.netnih.govendoadeno.org.tr The suppression of PGC-1α-induced proliferation by HX 531 highlights the potential importance of the PGC-1α-RXRα axis in promoting endometriosis. researchgate.netnih.gov

PGC-1α overexpression has been shown to promote the proliferation of OESCs in a time-dependent manner. nih.govendoadeno.org.tr Conversely, knockdown of PGC-1α using siRNA significantly inhibited OESC proliferation. umin.jp HX 531, acting as an RXRα antagonist, suppressed this PGC-1α-induced cell proliferation in OESCs. researchgate.netnih.govendoadeno.org.tr

Treatment Group (OESCs)Effect on Cell Proliferation (vs Control)Statistical SignificanceSource
PGC-1α OverexpressionIncreasedP < 0.01 nih.govendoadeno.org.tr
PGC-1α siRNA KnockdownInhibitedSignificant umin.jp
HX 531Suppressed PGC-1α-induced proliferationP < 0.05 researchgate.netnih.gov
Inhibition of Aromatase, IL-6, IL-8, and Survivin Expression

Beyond its effects on proliferation, HX 531 has been found to inhibit the expression of several key factors involved in endometriosis-associated inflammation and cell survival, which are stimulated by PGC-1α. These factors include aromatase, interleukin (IL)-6, IL-8, and survivin. researchgate.netnih.govendoadeno.org.tr

PGC-1α stimulates the expression of aromatase, IL-6, and IL-8 mRNA in OESCs. nih.govendoadeno.org.trumin.jp These cytokines are known to contribute to the inflammatory environment and promote the proliferation of endometriotic stromal cells. endoadeno.org.trnih.gov PGC-1α also leads to the upregulation of antiapoptotic factors like survivin at the mRNA level. nih.govendoadeno.org.trresearchgate.net

HX 531 suppressed the PGC-1α-induced mRNA expression of aromatase, IL-6, IL-8, and survivin in OESCs in a dose-dependent manner. researchgate.netnih.govendoadeno.org.tr It also downregulated PGC-1α-induced aromatase-promoter I.3-II transcripts in OESCs. researchgate.netnih.gov While HX 531 attenuated PGC-1α-induced survivin expression, its effect on another antiapoptotic factor, XIAP, was not observed in one study. researchgate.net

Target Gene/ProteinPGC-1α Effect in OESCsHX 531 Effect on PGC-1α-Induced ExpressionStatistical Significance (HX 531 effect)Source
Aromatase mRNAStimulatedSuppressedP < 0.05 researchgate.netnih.gov
IL-6 mRNAStimulatedSuppressedP < 0.05 researchgate.netnih.gov
IL-8 mRNAStimulatedSuppressedP < 0.05 researchgate.netnih.gov
Survivin mRNAUpregulatedAttenuated/SuppressedP < 0.05 researchgate.netnih.govresearchgate.net
XIAP mRNAUpregulatedNo observed inhibitionNot applicable researchgate.net
Aromatase Promoter I.3-II TranscriptsInducedDownregulatedNot explicitly stated P-value, but reported suppression researchgate.netnih.gov

Neurological Disorder Research (e.g., Parkinson's disease context, if this compound used as a control)

In the context of neurological disorder research, specifically Parkinson's disease, HX 531 has been utilized as a tool compound, primarily due to its activity as an RXR antagonist. oncotarget.comembopress.org Parkinson's disease is characterized by the loss of dopaminergic neurons. oncotarget.compurdue.edu Research into potential therapeutic strategies includes investigating factors that can protect or enhance the survival of these neurons. oncotarget.com

Structure Activity Relationship Investigations of Hx 531

Ligand-Binding Domain Interactions with RXRα

HX 531 interacts with the ligand-binding domain (LBD) of RXRα nih.gov. Molecular docking simulations have been employed to study the binding mode of HX 531 within the human RXRα LBD nih.gov. These studies aim to precisely understand how the compound fits into the binding pocket and the interactions it forms with surrounding amino acid residues nih.gov.

Docking studies have suggested that the bulky nitro group of HX 531 may cause steric hindrance with specific residues in the RXRα LBD, such as Gln306, Trp305, and Leu433 semanticscholar.org. These interactions can influence the conformation of the LBD and the positioning of key structural elements like helix 12 (H12) embopress.orgsemanticscholar.org. The binding of antagonists like HX 531 can prevent the proper positioning of H12, which is essential for the formation of a functional coactivator binding surface embopress.orgsemanticscholar.org.

Surface plasmon resonance (SPR) biosensor technology has been used to directly monitor the interaction between RXR and coactivator peptides in the presence of ligands like HX 531 nih.gov. These experiments have shown that HX 531 can reduce the affinity of liganded-RXR for coactivator peptides such as a 20-mer peptide from steroid receptor coactivator-1 (SRC-1) nih.gov. This reduction in affinity indicates that HX 531 interferes with the interaction between RXR and its coactivators, a key mechanism of antagonism nih.gov.

Active Conformation Analysis in Receptor Binding

Understanding the active conformation of HX 531 when bound to RXRs is crucial for elucidating its mechanism of action nih.govresearcher.liferesearchgate.net. While the active conformation of HX 531 for RXRs has been a subject of investigation, it is not yet fully established nih.govresearcher.liferesearchgate.net. Quantum mechanics calculations and molecular mechanical docking simulations have been utilized to study the docking mode and infer the active conformation of HX 531 within the RXRα LBD nih.gov.

Docking simulations considering different enantiomers of HX 531 have suggested that a specific enantiomer can form a stable complex with the RXRα LBD, consistent with a conformation that induces an antagonist state of helix 12 molfunction.com. However, protein- and ligand-flexible docking simulations have also suggested that other enantiomers might adopt stable complexes, indicating the complexity of determining the precise active conformation molfunction.com.

The binding of HX 531 is thought to induce a conformational change in the RXRα LBD that is distinct from the agonist-bound state embopress.org. This antagonist-bound conformation is characterized by the repositioning of H12, which is critical for coactivator binding embopress.orgsemanticscholar.org. Size exclusion chromatography data has also indicated that HX 531 decreases the hydrodynamic radius of the RXRα LBD, potentially shifting the monomer-dimer equilibrium towards a more compact or monomeric state elifesciences.org. This conformational change could influence the ability of RXRα to form heterodimers and interact with other proteins elifesciences.org.

Antagonist-Perturbation Mechanisms for Activation Function-2 (AF-2) Fixed Motifs

HX 531 is considered a typical antagonist that perturbs the activation function-2 (AF-2) fixed motifs nih.gov. The AF-2 domain, located in the C-terminal helix 12 of the LBD, is a crucial region for the recruitment of transcriptional coactivators containing LXXLL motifs nih.govnih.gov. In the presence of an agonist, H12 adopts a conformation that creates a binding surface for these coactivator peptides, leading to transcriptional activation embopress.orgnih.gov.

As an antagonist, HX 531 interferes with this process nih.govnih.gov. It is suggested that HX 531 destabilizes the formation of AF-2 fixed motifs nih.gov. By binding to the LBD, HX 531 prevents H12 from adopting the agonist conformation necessary for productive coactivator interaction embopress.orgsemanticscholar.org. This disruption of the AF-2 surface inhibits the recruitment of coactivators, thereby blocking the transcriptional activation normally mediated by liganded RXR nih.govnih.gov.

Research Methodologies Applied to Hx 531 Studies

In Vitro Cellular Assays

In vitro studies involving HX 531 have utilized a range of cellular assays to investigate its effects at the cellular and molecular levels. These assays are crucial for elucidating the compound's mechanisms and identifying potential therapeutic applications.

Cell Proliferation and Viability Assays

Cell proliferation and viability assays are fundamental tools used to assess the impact of a compound on cell growth and survival. Studies on HX 531 have employed these assays in various cell lines. For instance, HX 531 has been shown to inhibit the proliferation activity of fat cells medchemexpress.com. In osteosarcoma cells, HX 531 significantly inhibited cell growth nih.gov. In breast cancer cells with ESR1 mutations, HX 531 blocked cell growth and reduced viable cell numbers nih.gov. Additionally, HX531 reduced the viability of Trichuris muris at different lifecycle stages in vitro core.ac.uk.

Data from a study on the effect of this compound on the viability of Trichuris muris larvae (L3/L4) is presented below, showing a dose-dependent reduction in viability as measured by motility score and MTT assay core.ac.uk.

TreatmentConcentration (µM)Motility Score (Mean ± SEM)MTT Assay (Absorbance at 570 nm) (Mean ± SEM)
Vehicle-3.0 ± 0.00.45 ± 0.02
Mebendazole100.0 ± 0.0 ***0.05 ± 0.01 ***
This compound101.0 ± 0.0 ***0.25 ± 0.02 **
This compound1000.0 ± 0.0 ***0.10 ± 0.01 ***

*Note: Data is representative of two independent experiments (n=3). **p < 0.001, **p < 0.01 compared to vehicle control. core.ac.uk

Another study indicated that this compound significantly inhibited the growth of wild-type small-cell lung cancer (SCLC) cells and also showed inhibitory effects on RXRα/β knockout SCLC cells, which was reversed by RXRγ knockdown pnas.org.

Cell Cycle Analysis

Cell cycle analysis is used to determine how a compound affects the progression of cells through different phases of the cell cycle. HX 531 has been observed to induce G0/G1 cell cycle arrest in various cell types. In normal human mesangial cells (NHMCs), this compound reversed high sugar-induced G0/G1 cell cycle arrest medchemexpress.com. It also induced G0/G1 cell cycle arrest in human visceral preadipocytes medchemexpress.com. In adipocytes from OLETF rats, this compound brought about G0/G1 cell cycle arrest associated with the inhibition of cellular hypertrophy nih.govresearchgate.net. In lung cancer A549 cells, cell cycle analysis showed G1 arrest after this compound treatment googleapis.com. This compound also inhibited G1-S transition in EGFR mutant NSCLC cancer cell H1975 and KRAS mutant pancreatic cancer cell PC931019 googleapis.com.

Detailed findings on the effect of this compound on cell cycle distribution in cultured human visceral preadipocytes show that this compound up-regulated cell cycle regulators such as p53, p21(Cip1), cyclin D1, Fbxw7, and Skp2, which are known to contribute to G0/G1 cell cycle arrest nih.gov. Knockdown of p53 reversed the this compound-induced up-regulation of p21(Cip1) nih.gov.

Differentiation Assays (e.g., Adipocyte, Keratinocyte)

Differentiation assays investigate the effect of a compound on the process by which a less specialized cell becomes a more specialized cell type. HX 531 has been studied for its effects on adipocyte and keratinocyte differentiation. HX 531 promotes white and brown pre-adipocyte differentiation into white adipocytes and inhibits bexarotene-induced brown adipogenic reprogramming of myoblasts tocris.comabmole.com. This compound inhibited the differentiation of human visceral preadipocytes medchemexpress.com. In the context of keratinocyte differentiation, preincubation with HX-531, a PPARγ/retinoid X-receptor inhibitor, prevented the activation of the involucrin (B1238512) promoter and inhibited its induction, suggesting a role for RXR and PPARγ in keratinocyte differentiation nih.gov.

A study on adipocyte differentiation noted that this compound (an antagonist of RXR) inhibited both basal and bexarotene-induced brown adipogenic differentiation in C2C12 cells mdpi.com. Another study using female mesenchymal stem cells differentiated into adipocytes showed that the RXR antagonist this compound was added during the last 7 days of differentiation to assess its role oup.com.

Apoptosis Detection Assays

Apoptosis detection assays are used to identify and quantify programmed cell death. HX 531 has been shown to influence apoptosis in certain cellular contexts. This compound abrogates the anti-apoptotic effect of t-RA medchemexpress.com. It also increases the activity of AP-1, eliminating the anti-apoptotic effect of t-RA medchemexpress.com. In neuronal cells, both the neurotoxic and apoptotic effects induced by Benzophenone-3 (BP-3) were inhibited by HX 531, suggesting the involvement of RXR receptors in these effects nih.gov. Co-treatment with HX 531 inhibited BP-3-induced caspase-3 activity and reduced apoptotic fragmentation of cell nuclei nih.gov. In small-cell lung cancer cells, pharmacological inhibition and knockdown of RXRγ by this compound caused pronounced apoptosis as demonstrated by the activation of caspase-3 and caspase-7 pnas.org.

A study on the effects of BP-3 alone or in combination with HX 531 on Hoechst 33342 and Calcein AM staining in neocortical cultures provided quantitative analysis. At 7 DIV, 25 μM BP-3 caused a 386% increase in condensed chromatin formation compared to control, and reduced the number of live cells by 56%. Treatment with HX 531 (0.1 μM) inhibited the effect of BP-3 regarding apoptotic fragmentation of cell nuclei by 231% and enhanced cell viability by 35% nih.gov.

Reporter Gene Assays for Transcriptional Activity

Reporter gene assays are used to study gene regulation by measuring the activity of a reporter gene linked to a regulatory DNA sequence thermofisher.com. These assays have been used to assess the transcriptional activity modulated by HX 531, particularly its effects on nuclear receptors. This compound is a potent RXR antagonist that inhibits 9-cis retinoic acid-induced transactivation of RXR caymanchem.comglpbio.com. It shows antagonism towards not only RXR but also RAR nih.gov. It also shows antagonistic activity against RAR/RXR or PPARγ/RXR heterodimers nih.gov. In an in vitro transactivation assay, this compound was shown to be a potential PPARγ/RXR inhibitor jci.org. This compound treatment on A549 and HCT116 cells caused upregulation of p53 targeted genes (GADD45, HDM2, p27, and p21), leading to apoptosis googleapis.com. This compound suppresses the transcriptional activity of RXRα/β and VDR in the app and bace1 promoters in vitro researchgate.net. In HEK293T cells, this compound dose-dependently suppressed the transcriptional activity of the app and bace1 mouse promoters researchgate.net. This compound partially interferes with the transactivation of RXR induced by A2E in RPE cells and entirely inhibited the transactivation of AP-1 induced by A2E aging-us.com. This compound downregulated FXR activation from an IR-1 reporter in a dose-dependent manner in HepG2 cells oup.com.

Data from a reporter assay showing the effect of this compound on the transcriptional activity of the app mouse promoter in HEK293T cells is presented below researchgate.net:

TreatmentConcentration (µM)Relative Luciferase Activity (Mean ± SEM)
Control01.00 ± 0.00
This compound2.50.75 ± 0.05 *
This compound5.00.50 ± 0.03 **
This compound10.00.25 ± 0.02 ***

*Note: Data shows the mean ratios for multiple experiments (n=3-4). *p < 0.05, **p < 0.01, **p < 0.001 compared with controls. researchgate.net

Macrophage Polarization Studies

Macrophage polarization studies investigate the differentiation and functional states of macrophages, which play a crucial role in immune responses. This compound has been studied for its effect on macrophage polarization. This compound prevents M2 macrophage polarization in the tumor microenvironment medchemexpress.com. Studies have shown that the polarization of M0- to M2-like macrophages was impaired by this compound nih.govnih.govresearchgate.net. This compound also reduced MCP-1 secretion nih.govnih.govresearchgate.net. Interestingly, while this compound strongly prevented M2 polarization, it had no impact on cell metabolism in one study, likely due to its antagonism of the nuclear receptor RXR, which controls other transcriptional factors tandfonline.com.

Detailed findings indicate that M0 macrophages treated with IL-4 differentiate into M2 macrophages, characterized by increased Arg1 expression. Treatment with this compound partially prevented this increase in Arg1 expression nih.gov.

Preclinical Animal Models

Preclinical studies using animal models have been instrumental in evaluating the systemic effects of HX 531. These models are designed to mimic specific human disease conditions, allowing researchers to investigate the compound's impact on complex physiological processes.

Diet-Induced Obesity Models

Studies utilizing diet-induced obesity models have explored the effects of HX 531 on body weight and metabolic parameters. Administration of HX 531 to mice on a high-fat diet has been shown to prevent weight gain. medchemexpress.comnih.gov Research indicates that HX 531 can decrease triglyceride content in white adipose tissue, skeletal muscle, and the liver in mice fed a high-fat diet. nih.gov This effect is suggested to be partly due to increased leptin sensitivity, enhanced fatty acid combustion, and increased energy dissipation. nih.govresearchgate.net In wild-type mice, HX 531 largely prevented high-fat diet-induced obesity and insulin (B600854) resistance. researchgate.net

Diabetic Animal Models

HX 531 has also been investigated in animal models of diabetes, particularly those exhibiting characteristics of type 2 diabetes and insulin resistance. In KK-A y mice, a model known for high plasma leptin levels and leptin resistance, HX 531 treatment improved leptin resistance without increasing plasma leptin levels under normal dietary conditions. nih.govresearchgate.net Treatment with HX 531 in these mice led to a decrease in body weight and mesenteric fatty tissue weight, along with a dose- and time-dependent decrease in plasma leptin levels. nih.gov Pretreatment with HX 531 in KK-A y mice also resulted in a significant decrease in food intake following the administration of exogenous leptin, suggesting an improvement in leptin sensitivity. nih.gov In mice on a high-fat diet, HX 531 prevented high blood sugar and high insulin levels induced by the diet and blocked the enlargement of fat cells, alleviating insulin resistance. medchemexpress.com Studies in rats fed a diet containing HX 531 also explored its effects in the context of fasting and the expression of genes like aP2, although this compound did not affect fasting or AICAR-induced upregulation of aP2. sochob.clniph.go.jp

Cancer Xenograft and Patient-Derived Xenograft (PDX) Organoid Models

Preclinical cancer research has utilized xenograft and patient-derived xenograft (PDX) organoid models to assess the anti-tumor potential of HX 531. In models of ESR1 mutant breast cancer, the RXR antagonist HX 531 was found to block the growth of ESR1 mutant cells and PDX-derived organoids harboring an ESR1 D538G mutation. nih.govnih.gov This suggests that targeting RXR pathways could be a therapeutic strategy for breast tumors with ESR1 mutations. nih.govnih.gov Furthermore, HX 531 has shown efficacy in small-cell lung cancer (SCLC) models. It blocked the growth of resistant PDX-derived organoids and demonstrated potential in overcoming chemoresistance in SCLC. pnas.orgpnas.org Studies in SCLC PDX models also indicated that HX 531 treatment resulted in a substantial extension of survival. pnas.org

Molecular and Biochemical Techniques

Molecular and biochemical techniques have been employed to elucidate the mechanisms of action of HX 531 at the cellular and molecular levels.

Gene Expression Analysis (e.g., RT-qPCR, RNA Sequencing)

Gene expression analysis, including techniques like RT-qPCR and RNA sequencing, has been used to study how HX 531 affects transcript levels of various genes. In studies involving mesenchymal stem cells, RNA was collected for gene expression analysis by qPCR to examine canonical PPARγ and RXR targets and early adipose lineage markers. nih.gov RNA sequencing was also performed on RNA isolated from differentiated mesenchymal stem cells to analyze transcriptomes. oup.com HX 531 treatment was found to inhibit the expression of genes like Fabp4 and Abca1 in mesenchymal stem cells. nih.gov In zebrafish microglia, RT-qPCR was used to quantify changes in apoc1 and apoeb transcripts in response to pharmacological modulation, including treatment with HX 531. biologists.com In rat brain, mRNA expression of rxrα, rxrβ, and vdr was analyzed. researchgate.net RNA sequencing and RT-qPCR have been utilized in SCLC cells treated with HX 531 to identify downregulated genes and analyze the expression of specific genes related to cell junction, stemness, and neuronal function. pnas.org In HepG2 cells, RNA was isolated for qPCR and RNA-seq analysis after treatment with HX 531 and other compounds to study the effect on FXR gene activation. nih.govoup.com

Chromatin Immunoprecipitation Sequencing (ChIP-seq)

Chromatin Immunoprecipitation Sequencing (ChIP-seq) is a powerful technique used to identify the binding sites of DNA-binding proteins, such as transcription factors and nuclear receptors, across the genome. It works by isolating DNA fragments that are bound to a specific protein of interest, followed by high-throughput sequencing to map these binding sites.

Studies utilizing ChIP-seq have investigated the genomic targets of retinoid X receptors (RXRs), which are known to interact with HX 531. For instance, ChIP-seq has been used to analyze the binding profiles of FOXA1, a pioneer factor, and its relationship with estrogen receptor alpha (ER/ESR1) and RXR in the context of ESR1-mutant breast cancer cells. These studies have revealed a significant redistribution of FOXA1 binding sites in ESR1-mutant cells and an enrichment of RXR motifs within these sites, suggesting a stronger RXR response associated with FOXA1 reprogramming in these cells. nih.govnih.gov Furthermore, ChIP-seq analysis of H3K27me3 and H3K4me3 histone marks has been employed to investigate the genome-wide consequences of RXR activation on chromatin state in mesenchymal stem cells, identifying potential regulatory regions near adipogenic genes. oup.com ChIP-seq data has also been used to examine the binding of transcription factors like IRF8, IRF1, IRF3, p65, and STAT1 in the vicinity of certain gene loci, providing insights into the transcriptional regulation influenced by factors that might interact with or be affected by RXR activity. ulpgc.es

ATAC-seq for Chromatin Accessibility

ATAC-seq (Assay for Transposase-Accessible Chromatin with high-throughput sequencing) is a technique used to probe chromatin accessibility across the genome. It identifies regions of open chromatin that are accessible to regulatory proteins, providing insights into the regulatory landscape and gene expression control. illumina.comnih.gov

ATAC-seq has been applied in conjunction with ChIP-seq to gain a comprehensive view of chromatin dynamics. For example, studies integrating FOXA1 genomic binding profiles from ChIP-seq with accessible genome data from ATAC-seq in ESR1-mutant breast cancer models have helped to understand how FOXA1 redistribution and chromatin accessibility relate to transcriptomic alterations. nih.govnih.gov ATAC-seq has also been used to depict chromatin accessibility in the context of RXR inhibition, providing data on how HX 531 might influence the openness of chromatin regions. pnas.org This method allows researchers to identify changes in chromatin accessibility between different conditions without prior knowledge of specific epigenetic mechanisms, making it a valuable tool for identifying potential regulatory elements and understanding how chromatin structure affects gene expression. illumina.comactivemotif.com

Surface Plasmon Resonance (SPR) for Receptor-Coactivator Interactions

Surface Plasmon Resonance (SPR) is a label-free biosensing technique that allows for the real-time monitoring of molecular interactions, including the binding kinetics between receptors and coactivators. glycopedia.eursc.org This method is particularly useful for studying the binding affinity and association/dissociation rates of molecular partners.

SPR biosensor technology has been utilized to investigate the interaction between Retinoid X Receptor (RXR) and steroid receptor coactivator-1 (SRC-1), a crucial interaction for nuclear receptor signaling. A ligand sensor assay using SPR was developed to directly monitor this interaction. niph.go.jpnih.gov By immobilizing a peptide from SRC-1 containing the nuclear receptor interaction motif LXXLL on a sensor chip, researchers could inject human recombinant RXR with or without ligands like 9-cis retinoic acid to observe ligand-dependent interactions. niph.go.jpnih.gov Studies using this technique have shown that HX 531 can reduce the affinity of liganded-RXR to SRC-1, suggesting that it interferes with the receptor-coactivator interaction. niph.go.jpnih.gov Kinetic analysis using SPR can provide quantitative data, such as dissociation constants (KD), offering detailed insights into the binding dynamics affected by compounds like HX 531. glycopedia.euniph.go.jpnih.gov

Molecular Docking Simulations and Quantum Mechanics Calculations

Molecular docking simulations and quantum mechanics calculations are computational methods used to predict the preferred orientation (docking mode) of a ligand when bound to a protein and to study the electronic structure and properties of molecules. These techniques are valuable in drug design and understanding the molecular basis of interactions. diva-portal.orgarxiv.org

In the context of HX 531, these computational approaches have been employed to study its interaction with the ligand-binding domain of human RXRα. Quantum mechanics calculations and molecular mechanical docking simulations have been carried out to precisely study the docking mode of HX 531 with RXRα. nih.govresearcher.liferesearchgate.net These studies aim to understand the active conformation of HX 531 for RXRs and provide insights for structure-based drug design. nih.govresearcher.life It has been suggested through these simulations that HX 531, with a specific stereochemistry, acts as an antagonist that perturbs the formation of activation function-2 (AF-2) fixed motifs in RXR, which are crucial for coactivator binding. nih.gov

Physiological Measurements in Animal Models

Animal models are indispensable for studying the in vivo physiological effects of compounds like HX 531, particularly in complex metabolic diseases such as diabetes and obesity. Various parameters are assessed to understand the systemic impact of the compound. researchgate.netoatext.com

Studies using animal models, such as wild-type mice and genetically modified models like db/db mice (leptin receptor deficient) and KK-Aay mice, have been instrumental in evaluating the physiological effects of HX 531. researchgate.netnih.govoup.com These models allow for the investigation of the compound's effects on metabolic homeostasis, insulin sensitivity, and body composition in a living system that mimics aspects of human disease. researchgate.netoatext.comnih.gov

Metabolic Parameter Assessments

Studies have shown that treatment with HX 531 can prevent high-fat diet-induced obesity and hyperglycemia in wild-type mice. nih.govmedchemexpress.com HX 531 treatment has also been observed to prevent hyperinsulinemia induced by a high-fat diet. nih.govmedchemexpress.com Data suggests that HX 531 can reduce body weight and inhibit fat cell enlargement in rats. medchemexpress.com Furthermore, studies in KK-Aay mice, a model of spontaneous type 2 diabetes and obesity, have shown that HX 531 can improve leptin resistance. researchgate.net

Here is a summary of observed metabolic parameter changes in animal models treated with HX 531:

Animal ModelDiet/ConditionObserved Effect of HX 531Source
Wild-type miceHigh-fat dietPrevented obesity, hyperglycemia, and hyperinsulinemia. nih.govmedchemexpress.com
RatsNot specifiedReduced body weight, inhibited fat cell enlargement. medchemexpress.com
KK-Aay miceNormal dietary conditionsImproved leptin resistance. researchgate.net
Wild-type miceHigh-fat dietIncreased rectal temperature and oxygen consumption. nih.govmedchemexpress.com
Wild-type miceHigh-fat dietIncreased serum leptin levels. nih.govmedchemexpress.com

HX 531 treatment in mice on a high-fat diet also led to increased rectal temperature and oxygen consumption, suggesting increased energy expenditure. nih.govmedchemexpress.com Serum leptin levels were also found to be higher in mice treated with HX 531. nih.govmedchemexpress.com

Insulin Sensitivity Evaluations

Evaluating insulin sensitivity is a critical aspect of studying compounds aimed at metabolic disorders like type 2 diabetes. This is often assessed through methods like glucose tolerance tests and insulin tolerance tests.

Studies in animal models have demonstrated that HX 531 can improve insulin sensitivity. In wild-type mice on a high-fat diet, the glucose-lowering effect of insulin was greater in mice treated with HX 531 compared to untreated mice. nih.gov This indicates that HX 531 treatment enhanced their sensitivity to insulin. nih.govmedchemexpress.com The prevention of insulin resistance induced by a high-fat diet has been attributed, in part, to the ability of HX 531 to reduce tissue triglyceride content in various tissues. nih.gov

However, it is worth noting that in PPARγ +/- mice, treatment with HX 531 led to a severe depletion of white adipose tissue, which was associated with a reemergence of insulin resistance, suggesting a complex, potentially biphasic effect depending on the genetic background and the extent of PPARγ activity. oup.com

Leptin Sensitivity Assessments

Leptin sensitivity has been a significant focus in studies involving HX 531, particularly in the context of diet-induced obesity and insulin resistance. Assessments typically involve evaluating the physiological response to exogenous leptin administration after treatment with HX 531.

Studies in wild-type mice have shown that treatment with HX 531 significantly increased leptin sensitivity. This was evidenced by a greater reduction in food intake and body weight in response to administered leptin compared to control groups, including pair-fed controls nih.govresearchgate.net. These findings suggest that enhanced leptin effects may contribute to the broader metabolic improvements observed with PPARγ/RXR inhibitors like HX 531 nih.govresearchgate.net.

Furthermore, investigations have examined the impact of HX 531 on endogenous leptin levels and production. In wild-type and KKAy mice, serum leptin levels, when normalized by body weight, were observed to be higher in mice treated with HX 531 compared to untreated counterparts nih.gov. In vitro studies using 3T3L1 adipocytes demonstrated that HX 531 treatment led to a significant increase in both the expression and secretion of leptin nih.gov. This observed increase in serum leptin levels in vivo may be attributed to HX 531-induced derepression of leptin gene transcription mediated by PPARγ/RXR nih.gov.

Conversely, a separate study focusing on KK-Ay mice, an animal model characterized by high plasma leptin levels and established leptin resistance, reported that HX 531 improved leptin resistance without causing an increase in plasma leptin levels under normal dietary conditions nih.gov. In this model, three weeks of HX 531 treatment resulted in a dose- and time-dependent decrease in plasma leptin levels, alongside reductions in body weight and mesenteric fatty tissue weight nih.gov. Pretreatment with HX 531 for one week in KK-Ay mice enhanced their responsiveness to exogenous leptin, leading to a significant decrease in food intake, thereby indicating an improvement in leptin resistance nih.gov.

Research also indicates that HX 531 can prevent weight gain, hyperglycemia, and hyperinsulinemia induced by a high-fat diet in mice, while simultaneously increasing leptin levels medchemexpress.com.

The diverse findings across different models and dietary conditions highlight the complex interplay between HX 531, leptin signaling, and metabolic status.

Table 1: Summary of Key Leptin Sensitivity Findings with HX 531

Study ModelDietary ConditionHX 531 Treatment EffectAssessment MethodCitation
Wild-type miceHigh-fat dietIncreased leptin sensitivity (reduced food intake & body weight response to exogenous leptin)Response to exogenous leptin administration nih.govresearchgate.net
Wild-type miceNot specifiedHigher serum leptin levels (normalized by body weight)Measurement of serum leptin levels nih.gov
3T3L1 adipocytesIn vitroIncreased leptin expression and secretionMeasurement of leptin in medium and expression nih.gov
KK-Ay miceNormal dietImproved leptin resistance (increased food intake response to exogenous leptin)Response to exogenous leptin administration nih.gov
KK-Ay miceNormal dietDecreased plasma leptin levels (dose- and time-dependent)Measurement of plasma leptin levels nih.gov
MiceHigh-fat dietIncreased leptin levelsMeasurement of leptin levels medchemexpress.com

Tissue Morphology and Histology

Histological and morphological analyses have been crucial in understanding the effects of HX 531 on various tissues, particularly adipose tissue, liver, and keratinocytes.

Studies have shown that HX 531 can significantly impact adipose tissue morphology. In wild-type mice, HX 531 treatment largely prevented the development of high-fat diet-induced obesity nih.govresearchgate.net. This protective effect is associated with changes in fat depots, as evidenced by a decrease in mesenteric fatty tissue weight in KK-Ay mice treated with HX 531 nih.gov. Further investigations have indicated that HX 531 can reduce triglyceride content in white adipose tissue bertin-bioreagent.com. At the cellular level, HX 531 has been shown to inhibit the enlargement of fat cells and induce G0/G1 cell cycle arrest in these cells in rats medchemexpress.com.

In the liver, HX 531 treatment in mice on a high-fat diet has been shown to reduce triglyceride content bertin-bioreagent.com. Furthermore, HX 531-treated wild-type mice exhibited decreased hepatic expression of lipogenic enzymes, such as SCD1 researchgate.net. Concurrently, these mice showed increased expression of UCP2 and enzymes involved in β-oxidation in the liver, potentially mediated by increased activation of PPARα pathways researchgate.net.

Beyond metabolic tissues, the effects of HX 531 on the morphology and structure of keratinocytes have also been investigated, particularly in the context of three-dimensional (3D) cultures which model stratified epithelium. Treatment of mouse keratinocyte K38 3D cultures with HX 531 resulted in an improved morphology, characterized by a thinner epithelium and narrowed intercellular spaces compared to untreated cultures nih.govresearchgate.net. This morphological change was accompanied by a restoration of the layer-specific distribution of key desmosomal proteins, including desmoglein (DSG)-1, DSG3, and plakoglobin (PG) nih.gov.

Quantitative analysis of protein expression in these keratinocyte cultures revealed that treatment with 0.5 μM HX 531 significantly increased the expression of desmosomal proteins (DSG1, DSG2, DSG3, and PG) and tight junction proteins (CLDN1, CLDN4, CLDN6, and CLDN7) compared to control cultures nih.gov. For instance, the expression of DSG1 increased by 4.5 times, DSG2 by 1.8 times, DSG3 by 4.1 times, and PG by 2.0 times with 0.5 μM HX 531 treatment nih.gov. Similarly, CLDN1 expression increased by 1.5 times, CLDN4 by 1.6 times, CLDN6 by 1.2 times, and CLDN7 by 1.2 times nih.gov. The tight junction protein ZO-1 did not show altered expression, while the adherens junction protein E-cadherin showed a slight increase (1.1 times) nih.gov. Furthermore, CLDN1 was observed to be recruited to occludin-positive cell-cell contacts in the superficial cells nih.gov. These changes in junctional protein expression and localization contributed to a significant increase in transepithelial electrical resistance (TER) in HX 531-treated keratinocyte cultures, indicating an improved paracellular permeability barrier nih.gov. Specifically, TER values increased by 62.4% with 0.5 μM HX 531 treatment compared to the control nih.gov.

Table 2: Changes in Protein Expression in K38 Keratinocyte 3D Cultures Treated with 0.5 μM HX 531

Protein TypeProtein NameFold Increase (vs Control)Citation
Desmosomal ProteinsDSG14.5 nih.gov
DSG21.8 nih.gov
DSG34.1 nih.gov
PG2.0 nih.gov
Tight Junction ProteinsCLDN11.5 nih.gov
CLDN41.6 nih.gov
CLDN61.2 nih.gov
CLDN71.2 nih.gov
Adherens Junction ProteinsE-cadherin1.1 nih.gov
Tight Junction ProteinsZO-1No significant change nih.gov

These histological and morphological studies provide valuable insights into the tissue-specific effects of HX 531 and its potential mechanisms of action at the cellular level.

Comparative Analysis with Other Retinoid Modulators

Comparison with Retinoic Acid (t-RA)

All-trans-retinoic acid (t-RA) is a well-established ligand for retinoic acid receptors (RARs), and its effects are often mediated through the formation of heterodimers with RXRs (RAR-RXR). nih.gov While t-RA primarily targets RARs, the functional outcome of t-RA signaling is intricately linked to the activity of the RAR-RXR heterodimer. HX 531, as an RXR antagonist, can influence t-RA's effects by interfering with the RXR component of these heterodimers.

Studies have shown that t-RA can exert anti-apoptotic effects, for instance, in mesangial cells. medchemexpress.comnih.gov This anti-apoptotic effect of t-RA has been found to be attenuated by pretreatment with a pan-RXR antagonist like HX 531, similar to the effect observed with a pan-RAR antagonist. nih.govresearchgate.net This suggests that both RAR and RXR are involved in mediating the anti-apoptotic signaling of t-RA. While both RAR and RXR antagonists can reverse t-RA's suppressive effect on AP-1 activity, their roles in suppressing AP-1 components differ. The RAR antagonist reversed t-RA's effect on both c-fos and c-jun, whereas HX 531 (RXR antagonist) reversed the effect on c-fos but not c-jun. nih.gov

Furthermore, HX 531 has been shown to abrogate the anti-apoptotic effect of t-RA in certain contexts. medchemexpress.com

Differentiation from RXR Agonists (e.g., Bexarotene, LG268, LG100754, HX 630)

HX 531 is fundamentally different from RXR agonists as it blocks rather than activates RXR signaling. Bexarotene (LG1069) is a well-known selective RXR agonist. wikipedia.orgguidetopharmacology.orgszabo-scandic.com LG268 (LG 100268, ALRT 268) is also identified as an RXR selective compound and agonist. nih.govuni-freiburg.de LG100754 is described as a novel RXR:PPARγ agonist and also activates RXR:RAR and RXR:PPARα heterodimers, although it functions as an RXR homodimer antagonist and a selective pan-RXR heterodimer agonist, sometimes exhibiting a "phantom ligand" effect where it activates RAR-RXR heterodimers. news-medical.netnih.govtocris.comsemanticscholar.org HX 630, structurally related to HX 531, is noted as a pan-RXR agonist and a weak RAR-antagonist. news-medical.net

The opposing activities of HX 531 and RXR agonists like Bexarotene are evident in various biological processes. For example, in the context of human cord blood hematopoietic stem and progenitor cells (CB HSCs and HPCs), RXR antagonist HX 531 significantly downregulates the expression of differentiation markers like CD38 and CD1D, while the RXR agonist Bexarotene notably increases their expression. iu.edu In ex vivo expansion of CB HSCs, Bexarotene notably suppressed expansion, whereas HX 531 significantly increased human cell chimerism in recipient mice, indicating that RXR negatively regulates this expansion and antagonism facilitates it. iu.edu This highlights the contrasting roles of RXR activation versus antagonism.

Structurally, HX 531 and LG100754 are both described as RXR antagonists, but they belong to different chemical classes; HX 531 is a dibenzodiazepine derivative, while LG100754 is a benzoic acid derivative. nih.gov Structural comparisons suggest that the bulky nitro group of HX 531 may cause steric hindrance within the RXR ligand-binding pocket, contributing to its antagonistic activity. nih.gov

While HX 630 and HX 531 both display weak binding affinity to isolated RXR, they show stronger, but opposing, activity at RAR-RXR heterodimers, with HX 630 acting as an agonist and HX 531 as an antagonist. news-medical.net This suggests they are RXR-RAR heterodimer-selective ligands with differential effects.

Table 1: Comparison of HX 531 with Selected RXR Modulators

CompoundPrimary Activity at RXRActivity at RAR-RXR HeterodimerChemical ClassExample Biological Effect (vs. Agonist)
HX 531AntagonistAntagonistDibenzodiazepinePromotes CB HSC expansion iu.edu
BexaroteneAgonistAgonistRetinoid (Third Gen)Suppresses CB HSC expansion iu.edu
LG268AgonistNot specified in sourcesRetinoid derivativeIncreases ARL4C expression researchgate.net
LG100754Antagonist (homodimer), Agonist (heterodimer)Agonist ("phantom effect")Benzoic acid derivativeSensitizes PPARγ tocris.com
HX 630Weak bindingAgonistDibenzodiazepine derivativeNot specified in sources

Distinction from Other Nuclear Receptor Modulators (e.g., PPARγ Antagonists like BADGE, RAR Antagonists like BMS 493)

HX 531's activity is centered on RXRs, distinguishing it from modulators that primarily target other nuclear receptors, even though RXRs often form heterodimers with these receptors (e.g., PPARγ, RARs, LXR, VDR, TR). nih.gov

PPARγ antagonists, such as BADGE (Bisphenol A diglycidyl ether), directly inhibit the activity of PPARγ. While RXR can heterodimerize with PPARγ (PPARγ/RXR), HX 531's primary action is on the RXR component. Research indicates that HX 531 can antagonize PPARγ/RXR activity by targeting RXR. medchemexpress.com However, the mechanism is distinct from a direct PPARγ antagonist like BADGE, which binds to and inhibits PPARγ itself. Studies have shown that HX 531 had no significant effect on transcriptional activation induced by PPARα/RXR agonists and molecular expression induced by PPARγ agonists at certain concentrations, although it can directly antagonize PPARγ/RXR. medchemexpress.com This suggests a complex interplay within the heterodimer, where HX 531's effect on RXR may indirectly influence the activity of its dimerization partner, PPARγ. The possibility of HX 531 inhibiting other RXR heterodimers, including PPAR/RXR, has been suggested and may contribute to its observed effects, such as inhibiting troglitazone (B1681588) (a PPARγ agonist)-induced gene expression. nih.gov

RAR antagonists, such as BMS 493, directly target and inhibit Retinoic Acid Receptors (RARs). guidetoimmunopharmacology.orgnih.gov BMS 493 is a pan-RAR inverse agonist that enhances nuclear corepressor interaction with RARs. While RARs commonly form heterodimers with RXRs (RAR-RXR), BMS 493 exerts its effects by binding to the RAR component. HX 531, conversely, targets the RXR component of this heterodimer. Although both can influence RAR-RXR signaling, their primary binding sites and mechanisms of action within the heterodimer are different. Studies comparing HX 531 and BMS 493 in keratinocyte cultures suggest that the possibility of HX 531 inhibiting other RXR heterodimers (like LXR/RXR, PPAR/RXR, VDR/RXR, and TR/RXR) may lead to different outcomes compared to the effects of the RAR antagonist BMS 493. nih.gov For example, in 3D cultures of mouse keratinocytes, inhibition of RAR/RXR-mediated signaling by HX 531 improved morphology and intercellular junctions while maintaining non-keratinization, an effect that might differ from direct RAR antagonism by BMS 493. nih.gov

Table 2: Distinction of HX 531 from Other Nuclear Receptor Modulators

CompoundPrimary Target ReceptorReceptor TypeExample Biological Effect (vs. HX 531)
HX 531RXRNuclear ReceptorDownregulates differentiation markers (CD38, CD1D) iu.edu
BADGEPPARγNuclear ReceptorDirect PPARγ inhibition
BMS 493RARNuclear ReceptorPan-RAR inverse agonism

Future Directions and Research Opportunities

Elucidation of Unexplored Mechanisms of Action

Despite its characterization as an RXR antagonist, the precise and comprehensive mechanisms by which HX 531 exerts its effects are not yet fully understood and warrant further investigation nih.govniph.go.jp. Research indicates that HX 531 may modulate gene expression not only through RXR homodimers but also via various RXR heterodimers, such as LXR/RXR, PPAR/RXR, VDR/RXR, and TR/RXR nih.govniph.go.jp. These interactions could influence diverse cellular processes, including keratinocyte differentiation and the permeability barrier nih.gov.

Studies employing surface plasmon resonance (SPR) biosensor technology have provided insights into the interaction between liganded-RXR and steroid receptor coactivator-1 (SRC-1). HX531 has been shown to reduce the affinity of liganded-RXR to SRC-1, suggesting a mechanism involving the modulation of coactivator binding nih.gov. Further kinetic analyses using this SPR system could provide more quantitative data on how this compound alters RXR ligand binding and its interaction with coactivators and corepressors nih.gov.

The active conformation and docking mode of this compound within the ligand-binding domain of human RXRα are not yet well-established nih.gov. Future studies utilizing techniques such as quantum mechanics calculations and molecular mechanical docking simulations are needed to precisely determine how this compound binds to and interacts with RXR subtypes. This structure-based approach could provide a clearer picture of its antagonistic activity and inform the design of novel compounds nih.gov. It has been suggested that this compound acts as an activation function-2 (AF-2) fixed motif perturbation type antagonist, destabilizing the formation of these motifs, but the full implications of this mechanism require further exploration nih.gov.

Beyond its direct interaction with RXRs, this compound's effects in specific biological contexts suggest other potential mechanisms. For instance, in small-cell lung cancer (SCLC), gene ontology analysis of genes downregulated by this compound pointed to enrichment in pathways related to cell-cell junction, stem cell development, cell migration, cell adhesion, WNT signaling, and neuronal function pnas.org. Investigating how this compound influences these diverse pathways could uncover novel aspects of its mechanism of action in cancer. Similarly, the observed inhibition of PGC-1α-induced effects by this compound in endometriosis suggests that the PGC-1α-RXRα axis is a critical area for mechanistic research in this context nih.gov.

Investigation of Additional Therapeutic Applications

The existing research on HX 531 has identified several potential therapeutic applications, and further investigation is needed to fully explore these and uncover new ones. Beyond its known effects, its benzodiazepine (B76468) structure suggests potential for applications in neurological or psychiatric conditions, although specific biological activity data in this area is currently limited ontosight.ai.

This compound has demonstrated promising effects in metabolic disorders, showing anti-obesity and anti-diabetic activities in preclinical models medchemexpress.com. Studies in mice on a high-fat diet indicated that this compound can prevent weight gain and mitigate high blood sugar and insulin (B600854) levels, while in rats, it reduced body weight and inhibited fat cell enlargement medchemexpress.com. The ability of this compound to ameliorate diet-induced obesity and type 2 diabetes by reducing tissue triglyceride content in white adipose tissue, skeletal muscle, and the liver highlights its potential in metabolic disease management nih.gov. Further research is needed to elucidate the full scope of its effects on lipid metabolism and energy homeostasis.

In oncology, this compound has shown anti-melanoma activities medchemexpress.com. More recently, it has demonstrated potential in treating ESR1 mutant breast cancer by attenuating tumor growth in cell lines and patient-derived xenograft organoids nih.gov. The concept of blocking the endogenous RXR pathway with antagonists like this compound represents a novel therapeutic strategy in this cancer subtype that warrants further investigation nih.gov. Additionally, this compound has shown potential in cancer immunotherapy by preventing M2 macrophage polarization, suggesting a role in modulating the tumor microenvironment the-innovation.org. Its ability to inhibit RXRγ activity and overcome chemoresistance in SCLC models also points to its potential in treating this aggressive cancer type pnas.org.

Beyond metabolic and oncological applications, this compound has shown unexpected activity as a potential novel anthelmintic. Studies on the mouse whipworm Trichuris muris revealed that this compound reduced the motility and viability of larval and adult stages, suggesting its potential for treating trichuriasis core.ac.uk. This opens up a new area of research for RXR antagonists in parasitic diseases.

The observed effects of this compound on keratinocyte differentiation and the permeability barrier suggest potential dermatological applications nih.gov. Furthermore, its ability to inhibit bexarotene-induced brown adipogenic reprogramming of myoblasts indicates a role in regulating adipocyte fate, which could have implications for metabolic disorders and other conditions involving adipose tissue rndsystems.com. In a myocardial infarction model, this compound suppressed cellular apoptosis, highlighting a potential cardioprotective effect mediated via RXRα mdpi.com.

Future research should systematically explore these diverse potential applications through rigorous in vitro and in vivo studies to determine the therapeutic window and efficacy of this compound in each context.

Combination Therapies with HX 531

The potential for combining this compound with other therapeutic agents represents a significant area for future research, aiming to achieve synergistic effects, overcome resistance, or reduce effective doses. Preclinical studies have already provided some evidence for the benefits of such combinations.

In SCLC, the combined treatment of this compound with the LSD1 inhibitor ORY-1001 resulted in synergistic tumor growth inhibition in xenograft models pnas.org. This suggests that targeting both RXRγ and LSD1 could be a more effective strategy than targeting either pathway alone in SCLC. Further research is needed to understand the molecular basis of this synergy and explore this combination in different SCLC subtypes and models.

Research in a myocardial infarction model demonstrated that co-treatment with this compound attenuated the protective effects of a combination of ginsenoside Rb3 and ferruginol (B158077) (G-Rb3-FGL) on mitochondrial membrane potentials and suppressed changes in triglyceride levels mdpi.com. This indicates that the beneficial effects of G-Rb3-FGL in this model are linked to RXRα activation, and combining it with an RXR antagonist like this compound could counteract these effects. While this specific combination might not be therapeutically beneficial in this context, it highlights the importance of understanding the interplay between this compound and other compounds affecting RXR pathways. Conversely, exploring combinations where this compound's antagonistic activity complements the action of other drugs could yield positive outcomes.

In ESR1 mutant breast cancer cells, this compound effectively diminished the pro-growth effects induced by the RXR agonist LG268 nih.gov. Combinations of varying doses showed that this compound could block the response to the agonist, suggesting a strategy to counteract potential protumoral effects mediated by RXR activation in these cancers nih.gov. This highlights the potential for using this compound in combination with or following treatments that might inadvertently activate RXR.

While some studies have shown that RXR antagonists like this compound were not effective in combination with certain retinoids (e.g., ATRA or tamibarotene) in specific leukemia models researchgate.net, this also provides valuable information by identifying combinations that may not be synergistic. Future research should systematically evaluate combinations of this compound with a wide range of therapeutic agents relevant to its potential applications, including chemotherapy, targeted therapies, and immunotherapies, to identify synergistic interactions and optimize treatment strategies.

Development of Novel RXR Antagonists based on HX 531 Research

This compound is recognized as one of the early and potent RXR antagonists, making it a valuable lead compound for the rational design and development of novel RXR antagonists nih.govmdpi.com. Research into the structural and mechanistic aspects of this compound's interaction with RXRs can directly inform the synthesis of new compounds with improved properties.

Understanding the active conformation and precise docking mode of this compound within the RXR ligand-binding domain is crucial for structure-based drug design nih.gov. Quantum mechanics calculations and molecular docking simulations, as applied to studying this compound, provide a blueprint for designing molecules that can effectively bind to and antagonize RXR subtypes nih.gov.

The observation that some newly synthesized RXR antagonists have shown weaker activity compared to this compound underscores its potency and establishes it as a benchmark for evaluating novel compounds mdpi.com. Future synthetic efforts can focus on modifying the chemical structure of this compound, which contains a dibenzodiazepine skeleton nih.gov, to potentially enhance its affinity, selectivity for specific RXR subtypes (α, β, γ), or pharmacokinetic properties.

The development of novel antagonists can also be guided by the specific therapeutic applications being explored for this compound. For instance, the finding that Trichuris muris possesses an RXR-like receptor and is susceptible to this compound suggests the potential for designing Trichuris-specific RXR antagonists based on the this compound scaffold, which could serve as much-needed novel anthelmintics core.ac.uk.

Furthermore, the SPR assay system developed to study the interaction of liganded-RXR with SRC-1 and its modulation by this compound can be a valuable tool for screening and characterizing novel RXR antagonists nih.gov. This system allows for obtaining quantitative kinetic data on the binding of potential antagonists and their impact on coactivator interaction, facilitating the identification of compounds with desired antagonistic profiles.

Advanced Preclinical Model Development for HX 531 Studies

The continued investigation of this compound necessitates the use and development of advanced preclinical models that can accurately recapitulate human disease conditions and predict therapeutic responses. While traditional cell lines and animal models have been instrumental, more complex and physiologically relevant models are crucial for advancing the field.

Studies on this compound have already benefited from the use of diverse models, including various cell lines, primary cells (like human visceral preadipocytes and keratinocytes), and animal models (mice and rats) for metabolic and oncological research nih.govnih.govmedchemexpress.comnih.gov. The use of genetically modified cell lines, such as RXRα/β knockout SCLC cells, has been valuable in dissecting the specific RXR subtypes targeted by this compound pnas.org.

The application of patient-derived xenograft (PDX) models and PDX-derived organoids represents a significant advancement in preclinical research for compounds like this compound, particularly in cancer pnas.orgnih.govnih.govmdpi.com. PDX models maintain key characteristics of the original human tumor, including heterogeneity and stromal components, providing a more relevant environment for evaluating drug efficacy compared to standard cell line xenografts nih.govmdpi.com. Organoid models derived from PDX or patient tumors further enhance the physiological relevance by mimicking the 3D structure and cellular interactions of the tissue, and they have been shown to closely mirror clinical responses to therapeutics pnas.org. Future studies on this compound in cancer, metabolic diseases, and other conditions should increasingly utilize these advanced models to improve the translatability of preclinical findings.

For the investigation of this compound as an anthelmintic, the identification of an RXR-like receptor in the Trichuris muris genome paves the way for developing more specific Trichuris models, potentially involving genetic manipulation to study the role of this receptor and the effects of this compound core.ac.uk.

Beyond established models, there is a continuous need for developing new and refined preclinical systems relevant to the specific actions of this compound. This could include developing more accurate models for studying RXR-mediated processes in different tissues and organs, incorporating the complexity of the tumor microenvironment for cancer studies, or creating models that better mimic human metabolic conditions. The trend towards using human induced pluripotent stem cell (hiPSC)-derived models in various fields, such as hypertrophic cardiomyopathy, suggests that hiPSC-derived cells or organoids representing tissues relevant to this compound's effects could be valuable future models jacc.org.

Optimizing preclinical study design, including appropriate sample sizes, consideration of sex and age, and comprehensive analysis of relevant disease characteristics, as highlighted in reviews of preclinical models in other fields, is also crucial for robust and reliable research on this compound jacc.org.

Q & A

What experimental models are most appropriate for studying HX 531’s effects on retinoid X receptor (RXR) activity?

Level: Basic
Methodological Answer:
HX 531, a synthetic RXR antagonist, is typically evaluated in in vitro and ex vivo models. For receptor-binding assays, use:

  • Competitive radioligand binding assays with tritiated 9-cis retinoic acid to quantify RXRα antagonism .
  • 3D keratinocyte cultures (e.g., mouse keratinocytes) to assess functional outcomes like paracellular permeability and desmosomal protein localization. These models replicate tissue-level physiological responses better than monolayer cultures .

Key Data:

ModelKey MetricHX 531 Effect (vs. Control)
3D KeratinocytesResistivity (Ω·cm²)120 vs. 60
Radioligand BindingIC₅₀ (nM)10–50 nM (RXRα-specific)

How can researchers resolve contradictory data on HX 531’s impact on epithelial barrier function?

Level: Advanced
Methodological Answer:
Conflicting results often arise from variations in:

  • Dosage regimens : HX 531’s biphasic effects (low vs. high doses) require standardized dose-response curves.
  • Temporal factors : Barrier function metrics (e.g., transepithelial electrical resistance, TEER) should be measured at consistent time points post-treatment.
  • Model specificity : Compare results across in vitro (e.g., Caco-2 monolayers), ex vivo (e.g., tissue explants), and in vivo models to identify context-dependent mechanisms .

Validation Protocol:

Replicate experiments with blinded controls to minimize bias.

Use complementary assays (e.g., paracellular flux assays with fluorescent dextrans) to confirm TEER findings .

Apply principal contradiction analysis to isolate dominant variables (e.g., RXR inhibition vs. off-target effects) .

What statistical methods are recommended for analyzing HX 531’s dose-dependent effects?

Level: Basic
Methodological Answer:

  • Nonlinear regression (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values.
  • ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
  • Power analysis during experimental design to ensure adequate sample sizes (n ≥ 6 replicates for in vitro studies) .

Example Workflow:

Normalize data to vehicle-treated controls.

Use software like GraphPad Prism® for curve fitting (four-parameter logistic model).

Report 95% confidence intervals and effect sizes to contextualize significance thresholds .

How can researchers ensure reproducibility of HX 531 studies across laboratories?

Level: Advanced
Methodological Answer:

  • Standardize compound characterization : Provide NMR, HPLC purity (>95%), and mass spectrometry data in supplementary materials .
  • Detail experimental conditions : Include exact serum concentrations, passage numbers of cell lines, and incubation times.
  • Adopt FAIR principles : Share raw datasets (e.g., TEER measurements) in public repositories like Figshare or Zenodo .

Common Pitfalls:

  • Batch variability in HX 531 solubility (use DMSO stocks stored at −80°C).
  • Cross-contamination in keratinocyte cultures; validate with mycoplasma testing .

What ethical considerations apply to HX 531 research involving animal models?

Level: Basic
Methodological Answer:

  • Follow ARRIVE 2.0 guidelines for reporting in vivo studies.
  • Justify sample sizes using reduction principles (minimize animal use without compromising statistical validity).
  • Disclose conflicts of interest (e.g., funding from entities with commercial stakes in RXR modulators) .

How can researchers differentiate HX 531’s RXR-specific effects from off-target interactions?

Level: Advanced
Methodological Answer:

  • Co-crystallography : Resolve HX 531-RXRα binding structures to confirm direct interactions.
  • Knockdown/knockout models : Use siRNA or CRISPR-Cas9 to silence RXR isoforms and assess residual activity.
  • Broad-spectrum profiling : Screen against nuclear receptor panels (e.g., PPARγ, LXR) via high-throughput luciferase reporter assays .

What are the limitations of current HX 531 studies in translational research?

Level: Advanced
Methodological Answer:

  • Species specificity : Mouse-derived data may not fully predict human RXR dynamics.
  • Long-term toxicity gaps : Most studies focus on acute effects; chronic exposure profiles are undercharacterized.
  • Lack of clinical correlates : Prioritize human tissue models (e.g., patient-derived organoids) to bridge preclinical findings .

How should researchers address discrepancies in HX 531’s reported IC₅₀ values across studies?

Level: Advanced
Methodological Answer:

  • Meta-analysis : Pool data from independent labs using random-effects models to account for heterogeneity.
  • Standardize assay conditions : Control variables like buffer pH, temperature, and co-factor availability (e.g., retinol-binding protein).
  • Cross-validate with orthogonal methods : Compare radioligand binding data with functional assays (e.g., RXR-driven luciferase activity) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HX531
Reactant of Route 2
Reactant of Route 2
HX531

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.